1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(12-4-2-3-7-13-12)14-8-5-11(15)6-9-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVAEXQMFRVBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275401 | |
| Record name | 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-72-3 | |
| Record name | 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol chemical structure and properties
An In-depth Technical Guide to 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Abstract: This technical guide provides a comprehensive overview of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and a robust method for its synthesis via reductive amination. It includes a step-by-step experimental protocol, analytical characterization data, and a discussion of its potential applications as a scaffold in drug discovery. Safety and handling protocols are also outlined. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction
Heterocyclic compounds containing piperidine and pyridine moieties are foundational scaffolds in modern pharmacology.[1] The piperidine ring, a saturated six-membered heterocycle, is a structural component in over twenty classes of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[2][3] Similarly, the pyridine ring is a common feature in numerous biologically active compounds.[4] The combination of these two pharmacophores in a single molecule, such as 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, creates a versatile building block with potential applications in a wide range of therapeutic areas, from anticancer to neurodegenerative disease research.[3]
This guide offers a detailed examination of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, from its fundamental chemical identity to its synthesis and potential utility in drug discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is paramount for its application in research and development.
Chemical Structure
The molecular structure of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol consists of a piperidin-4-ol ring N-substituted with a 1-(pyridin-2-yl)ethyl group. This creates a chiral center at the benzylic-equivalent carbon.
Caption: Chemical structure of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Physicochemical Data
The key physicochemical properties are summarized in the table below. These values are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O | - |
| Molecular Weight | 220.31 g/mol | - |
| CAS Number | 208753-15-9 | - |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, Ethanol, DMSO) | - |
| pKa (predicted) | ~9.5 (Piperidine N), ~5.0 (Pyridine N) | - |
| LogP (predicted) | ~1.5 - 2.0 | - |
Synthesis and Purification
The most direct and efficient method for synthesizing 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is through the reductive amination of 2-acetylpyridine and piperidin-4-ol. This two-step, one-pot reaction is widely used for C-N bond formation due to its operational simplicity and the commercial availability of starting materials.[5][6]
Synthesis Workflow
The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form a crucial iminium ion. This electrophilic intermediate is then reduced in situ by a hydride-donating agent to yield the final tertiary amine product.
Caption: Workflow for the synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-acetylpyridine (1.0 eq) and piperidin-4-ol (1.05 eq).
-
Dissolve the starting materials in an appropriate solvent like DCE or MeOH (approx. 0.2 M concentration).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the hemiaminal/iminium ion intermediate. A mild acid catalyst like acetic acid (0.1 eq) can be added to promote this step, though it is often not necessary.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is the preferred reducing agent for this transformation. It is milder and more selective than other hydrides like sodium borohydride (NaBH₄), reducing the risk of reducing the starting ketone before iminium formation.[10] It is also stable in the slightly acidic conditions that favor iminium ion formation.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient to afford the pure 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), the piperidine ring protons (δ 1.5-3.0 ppm), the methine proton of the ethyl bridge (a quartet), and the methyl protons (a doublet). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring and ethyl bridge.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.16.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group, and C-N stretching bands.
Applications in Drug Development
The 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol scaffold is a valuable starting point for the development of novel therapeutic agents. The distinct chemical nature of its components allows for targeted modifications to explore structure-activity relationships (SAR).
-
Scaffold for Library Synthesis: The secondary alcohol on the piperidine ring and the pyridine ring itself are amenable to further chemical modification. The alcohol can be oxidized, esterified, or used in etherification reactions. The pyridine ring can undergo various substitutions, allowing for the creation of a diverse library of analogs for high-throughput screening.
-
Potential Pharmacological Targets: Piperidine and pyridine derivatives are known to interact with a wide array of biological targets.[2][3][11] Depending on the specific substitutions, compounds derived from this scaffold could be investigated as inhibitors of enzymes like monoamine oxidase (MAO), or as ligands for various G-protein coupled receptors (GPCRs).[11] The benzyl-piperidine substructure, in particular, is a well-established motif for targeting the catalytic site of acetylcholinesterase, a key enzyme in Alzheimer's disease therapy.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[15]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Conclusion
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is a synthetically accessible and chemically versatile molecule. Its structure, combining two key pharmacophores, makes it an attractive scaffold for medicinal chemistry research. The robust reductive amination protocol detailed in this guide provides a reliable method for its synthesis, enabling further exploration of its potential in the development of novel therapeutics. Adherence to proper analytical characterization and safety protocols is crucial for its successful and safe application in the laboratory.
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A Technical Guide to the Synthetic and Physicochemical Distinctions Between 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol and its 1-(2-(Pyridin-2-yl)ethyl) Isomer
Abstract: In the landscape of medicinal chemistry and drug development, isomeric purity is a cornerstone of safety, efficacy, and intellectual property. The piperidine scaffold is a ubiquitous feature in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical analysis of two closely related isomers: the branched 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol and the linear 1-(2-(Pyridin-2-yl)ethyl)piperidin-4-ol. We will explore the distinct synthetic pathways required for their selective preparation, delve into the analytical techniques used for their differentiation, and discuss the profound implications these subtle structural variations have on their physicochemical properties and potential pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical impact of isomerism in N-heterocyclic chemistry.
Introduction
The piperidin-4-ol moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds.[4][5] Its hydroxyl group provides a key hydrogen bonding feature, while the piperidine ring itself can be functionalized to modulate properties like solubility and receptor affinity.[6] When combined with a pyridine ring—another critical pharmacophore known for its role in hydrogen bonding and π-stacking interactions—a diverse chemical space for therapeutic intervention is unlocked.[7]
This guide focuses on two specific isomers where the pyridinylethyl substituent is attached to the piperidine nitrogen. The seemingly minor difference between a branched, chiral linker in 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (Isomer 1) and a linear, achiral linker in 1-(2-(Pyridin-2-yl)ethyl)piperidin-4-ol (Isomer 2) gives rise to significant differences in their synthesis, stereochemistry, and physical properties. Understanding these differences is paramount for rational drug design and the development of stereochemically pure active pharmaceutical ingredients.
Section 1: Synthesis Strategies and Mechanistic Insights
The selective synthesis of each isomer requires distinct chemical approaches that exploit the unique reactivity of different starting materials.
Synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperidin-4-ol (Linear Isomer)
The most direct and efficient route to the linear isomer is through a Michael addition (or conjugate addition) reaction.
-
Methodology: This pathway involves the reaction of piperidin-4-ol with 2-vinylpyridine. The secondary amine of piperidin-4-ol acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl group, which is activated by the electron-withdrawing pyridine ring.[8]
}
Synthesis of the Linear Isomer via Michael Addition.
Experimental Protocol: Michael Addition
-
To a solution of piperidin-4-ol (1.0 eq) in a suitable solvent such as ethanol or methanol, add 2-vinylpyridine (1.1 eq).
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure linear isomer.
Synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (Branched Isomer)
The synthesis of the branched isomer is best achieved through reductive amination.
-
Methodology: This method involves the condensation of 2-acetylpyridine with piperidin-4-ol to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[9][10][11] This approach directly creates the branched C-N bond.
}
Synthesis of the Branched Isomer via Reductive Amination.
Experimental Protocol: Reductive Amination
-
Dissolve 2-acetylpyridine (1.0 eq) and piperidin-4-ol (1.1 eq) in a suitable solvent, such as methanol or dichloromethane.
-
Add a mild acid catalyst, like acetic acid (catalytic amount), to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the pure branched isomer.
Comparative Analysis of Synthetic Routes
| Feature | Michael Addition (Linear Isomer) | Reductive Amination (Branched Isomer) |
| Key Reagents | Piperidin-4-ol, 2-Vinylpyridine | Piperidin-4-ol, 2-Acetylpyridine, Reducing Agent |
| Byproducts | Minimal, often high-yielding | Borate salts, unreacted starting materials |
| Stereochemistry | Achiral product | Racemic product (chiral center created) |
| Key Advantage | Atom-economical, simple procedure | High selectivity for the branched isomer |
| Potential Issue | Polymerization of 2-vinylpyridine | Over-reduction of the ketone starting material |
Section 2: Physicochemical and Spectroscopic Differentiation
The isomeric difference leads to distinct physicochemical properties and unique spectroscopic signatures that allow for unambiguous identification.
Predicted Physicochemical Properties
| Property | Branched Isomer | Linear Isomer | Source |
| Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₈N₂O | - |
| Molecular Weight | 190.28 g/mol | 190.28 g/mol | [12] |
| Predicted XLogP3 | ~1.5 | ~1.3 | [13][14] |
| Topological Polar Surface Area | 35.5 Ų | 35.5 Ų | [13][14] |
| pKa (strongest basic) | ~8.5 (piperidine N) | ~8.7 (piperidine N) | Estimated |
| Chirality | Yes (racemic) | No | - |
The branched isomer is predicted to be slightly more lipophilic (higher LogP) due to the shielding of the polar nitrogen atom by the adjacent methyl and pyridyl groups.
Spectroscopic Fingerprints
¹H NMR Spectroscopy: The most significant differences will appear in the proton NMR spectra, particularly in the signals corresponding to the ethyl linker.
-
Branched Isomer:
-
A quartet for the methine proton (-CH-) coupled to the three methyl protons.
-
A doublet for the three methyl protons (-CH₃) coupled to the single methine proton.
-
-
Linear Isomer:
-
Two distinct triplets for the two methylene groups (-CH₂-CH₂-), each integrating to 2H. These will appear as an A₂B₂ system.
-
¹³C NMR Spectroscopy: The carbon environments are also distinct.
-
Branched Isomer: Will show a methine carbon signal and a methyl carbon signal in the aliphatic region.
-
Linear Isomer: Will show two methylene carbon signals. The chemical shifts of the carbons attached to the nitrogen and the pyridine ring will be diagnostic.
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will likely show different fragmentation patterns.[15][16][17]
-
Branched Isomer: A prominent fragmentation pathway is the α-cleavage, leading to the loss of a methyl radical (M-15) to form a stabilized iminium cation. Another likely fragmentation is the loss of the entire piperidin-4-ol moiety.
-
Linear Isomer: Fragmentation is likely to occur via cleavage of the C-C bond in the ethyl chain, leading to fragments corresponding to the pyridylmethyl cation or the piperidinyl cation.[18][19]
Section 3: Implications for Pharmacology and Drug Development
The structural differences between the two isomers have profound implications for their potential biological activity and development as drug candidates.
Conformational Analysis and Receptor Binding
-
Flexibility: The linear isomer possesses a more flexible ethyl linker, allowing it to adopt a wider range of conformations. This could be advantageous for binding to promiscuous targets but may be detrimental for selectivity.
-
Rigidity and Chirality: The branched isomer has a more sterically hindered and conformationally constrained linker. Crucially, it introduces a chiral center . This means the molecule exists as a pair of enantiomers (R and S). It is highly probable that these enantiomers will exhibit different biological activities and potencies, as biological receptors are themselves chiral.[7] This stereospecificity is a critical consideration in drug development.
}
Implications of Isomerism on Receptor Interaction.
Structure-Activity Relationship (SAR) and ADME Profile
-
SAR: The presence of the methyl group in the branched isomer provides an additional vector for SAR exploration. Modifications at this position could fine-tune potency and selectivity. For the linear isomer, SAR would focus on the pyridine and piperidine rings.[20][21]
-
Metabolism: The methine proton in the branched isomer is adjacent to both the pyridine ring and the piperidine nitrogen, making it potentially more susceptible to enzymatic oxidation by Cytochrome P450 enzymes compared to the methylene protons of the linear isomer. This could lead to different metabolic profiles and half-lives.
-
Physicochemical Properties: The slight difference in lipophilicity (LogP) could influence properties such as membrane permeability, aqueous solubility, and plasma protein binding, all of which are critical components of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[22][23]
Conclusion
The cases of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol and 1-(2-(Pyridin-2-yl)ethyl)piperidin-4-ol serve as a compelling illustration of a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can lead to significant and predictable differences in chemical and biological properties. The choice between a Michael addition for the linear isomer and a reductive amination for the branched isomer dictates the final structure. This structural divergence manifests in distinct spectroscopic fingerprints and, most importantly, introduces chirality in the branched isomer, opening the door for stereoselective interactions with biological targets. For drug development professionals, a thorough understanding of these isomeric distinctions is not merely an academic exercise; it is essential for the design of safe, effective, and selective therapeutics.
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University of Southampton. (2021). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. [Link]
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Pharmacological profile of pyridine-ethyl-piperidinol derivatives
An In-Depth Technical Guide to the Pharmacological Profile of Pyridine-Ethyl-Piperidinol Derivatives
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the pyridine and piperidine rings stand out as "privileged scaffolds." Their prevalence in FDA-approved drugs is a testament to their versatile physicochemical properties and ability to form key interactions with a multitude of biological targets.[1][2][3] The pyridine ring, an aromatic heterocycle, often enhances aqueous solubility and can act as a hydrogen bond acceptor, while its π-system can engage in stacking interactions.[4] Conversely, the saturated piperidine ring provides a three-dimensional structural framework, allowing for precise positioning of substituents to optimize target engagement.[3][5]
The fusion of these two frameworks into a single chemical entity, such as a pyridine-ethyl-piperidinol derivative, creates a molecular architecture with significant therapeutic potential. These derivatives have been investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][6] This guide will focus on a particularly compelling area of their pharmacology: their role as antagonists of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors (GPCRs) critical to central and peripheral nervous system function.[7][8] We will delve into their synthesis, mechanism of action, structure-activity relationships, and the essential experimental protocols required for their comprehensive evaluation.
Section 1: Synthetic Strategies
The synthesis of pyridine-ethyl-piperidinol derivatives typically involves a multi-step approach, leveraging established methodologies for heterocycle construction.[5] A common strategy involves the initial synthesis of the substituted piperidinol core, followed by its coupling to a functionalized pyridine moiety. The reduction of a corresponding pyridine derivative is a foundational method for generating the piperidine ring.[5][9]
A generalized workflow for synthesizing these target compounds can be visualized as follows. The causality behind this workflow is the need to build complexity sequentially, starting from commercially available or readily synthesized precursors and adding functional groups in a controlled manner to achieve the final, complex structure.
Caption: A generalized workflow for the synthesis of target derivatives.
Experimental Protocol: General Synthesis via Nucleophilic Substitution
This protocol describes a general method for coupling a piperidinol intermediate with a reactive pyridine-ethyl side chain.
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the piperidinol intermediate (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution to act as a proton scavenger.
-
Side-Chain Addition: Add the reactive pyridine-ethyl moiety (e.g., 2-(2-bromoethyl)pyridine) (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The choice of heating is to overcome the activation energy of the substitution reaction, ensuring a reasonable reaction rate.
-
Work-up: Cool the reaction mixture to room temperature. Quench with water and extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine to remove the base and any residual solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the final, pure pyridine-ethyl-piperidinol derivative.
Section 2: Mechanism of Action - Targeting Muscarinic Receptors
Pyridine-ethyl-piperidinol derivatives often exhibit high affinity for muscarinic acetylcholine receptors (mAChRs), a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[7] Specifically, many analogues in this class act as antagonists, binding to the receptor but failing to elicit a functional response, thereby blocking the action of the endogenous agonist.[10]
The M2 and M3 subtypes are particularly relevant therapeutic targets. M2 receptors are predominantly found in the heart, where their activation slows heart rate, and in the central nervous system, where they act as autoreceptors to inhibit further acetylcholine release.[11][12] M3 receptors are located on smooth muscle and glandular tissue, mediating contraction and secretion.[8] Selective antagonism of these receptors is a key goal in drug development. For instance, selective M2 antagonists can enhance acetylcholine release in the brain, a strategy explored for cognitive disorders, while selective M3 antagonists are used to treat conditions like COPD.[8][12]
M2 Muscarinic Receptor Signaling Pathway
M2 receptors primarily couple to inhibitory G-proteins of the Gαi/o family.[12] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to a downstream cellular response.[12] An antagonist prevents this cascade from occurring.
Caption: Canonical signaling pathway of the M2 muscarinic receptor.
Section 3: Structure-Activity Relationships (SAR)
Understanding the SAR is paramount for optimizing lead compounds into clinical candidates. For pyridine-ethyl-piperidinol derivatives, modifications to either the pyridine or piperidinol ring can dramatically influence potency, selectivity, and pharmacokinetic properties.
-
Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring are critical. Electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, affecting its ability to form ionic bonds within the receptor binding pocket.[1][13] A review of pyridine derivatives showed that the presence and position of groups like methoxy (-OMe) or hydroxyl (-OH) could enhance biological activity, whereas bulky groups or halogens sometimes led to lower activity.[1][14]
-
Substitution on the Piperidinol Ring: The stereochemistry of the piperidinol ring and its substituents is often a key determinant of binding affinity.[12] The hydroxyl group can act as a crucial hydrogen bond donor or acceptor. The size and nature of other substituents on the piperidine ring influence how the molecule fits into the orthosteric binding site.
-
Linker Modification: The ethyl linker connecting the two heterocyclic systems affects the overall conformation and flexibility of the molecule, which is crucial for optimal orientation within the receptor's binding pocket.
A prime example of structure-guided design was demonstrated in the development of selective M3 antagonists, where researchers exploited a single amino acid difference between the M2 and M3 receptor binding pockets to achieve over 100-fold selectivity in affinity.[8] This highlights the sensitivity of these receptors to fine structural modifications.
Section 4: In Vitro Pharmacological Evaluation
A robust in vitro evaluation is essential to characterize the pharmacological profile of new derivatives. This typically involves a two-tiered approach: first, determining the binding affinity of the compound for the target receptor(s), and second, assessing its functional effect (antagonism) in a cell-based assay.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand. The output is typically the Ki value (inhibitory constant), where a lower Ki indicates higher binding affinity.
Protocol: Competition Binding Assay for M2 Muscarinic Receptors [7][15]
-
Membrane Preparation: Use cell membranes prepared from a cell line recombinantly expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS). The concentration is typically chosen to be near its Kd value for the receptor.
-
Increasing concentrations of the unlabeled test compound (pyridine-ethyl-piperidinol derivative).
-
Cell membranes (5-20 µg of protein per well).
-
-
Controls:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known M2 antagonist (e.g., 1 µM atropine) to saturate all receptors.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The choice to incubate is to ensure the binding reaction has completed before measurement.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
To confirm that a high-affinity compound is an antagonist, a functional assay is required. For Gαi-coupled receptors like M2, this often involves measuring the compound's ability to block agonist-induced inhibition of cAMP production.[12][16]
Protocol: HTRF cAMP Functional Assay for M2 Antagonism [16][17]
-
Cell Plating: Plate cells expressing the M2 receptor (e.g., CHO-hM2 cells) in a 96-well plate and grow to confluence.
-
Compound Addition:
-
Pre-incubate the cells with increasing concentrations of the test antagonist for 15-30 minutes. This allows the antagonist to bind to the receptors before agonist challenge.
-
Add a fixed concentration of an agonist (e.g., acetylcholine or carbachol) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect). This concentration provides a robust signal window for measuring inhibition.
-
Include controls: cells with no compound (basal), cells with agonist only (max signal), and cells with a known antagonist.
-
-
Incubation: Incubate for 30 minutes at 37°C to allow for agonist-induced modulation of cAMP levels.
-
Cell Lysis & Detection: Lyse the cells and perform a competitive immunoassay for cAMP detection, often using Homogeneous Time-Resolved Fluorescence (HTRF). This involves adding two reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Measurement: Read the plate on an HTRF-compatible reader. High cAMP levels in the cell lysate will displace the d2-labeled cAMP from the antibody, disrupting the FRET signal. Therefore, a low HTRF signal corresponds to high cAMP levels.
-
Data Analysis:
-
The antagonist will block the agonist's effect, leading to an increase in cAMP levels and thus a decrease in the HTRF signal.
-
Plot the assay signal against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ value, which represents the functional potency of the antagonist.
-
Data Presentation
Quantitative data from these assays should be summarized for clear comparison of different derivatives.
| Compound ID | M2 Binding Affinity (Ki, nM) | M3 Binding Affinity (Ki, nM) | M2/M3 Selectivity | M2 Functional Potency (IC₅₀, nM) |
| LEAD-001 | 15.2 | 180.5 | 11.9x | 25.8 |
| DER-002 | 5.8 | 550.1 | 94.8x | 8.1 |
| DER-003 | 105.4 | 112.3 | 1.1x | 150.2 |
Table 1: Example pharmacological data for a series of pyridine-ethyl-piperidinol derivatives.
Conclusion and Future Directions
The pyridine-ethyl-piperidinol scaffold represents a highly versatile platform for the development of potent and selective modulators of key biological targets, particularly muscarinic receptors. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, validated through robust in vitro protocols, is essential for advancing these compounds in the drug discovery pipeline. The self-validating nature of these protocols, which include essential positive and negative controls, ensures the trustworthiness and reproducibility of the generated data.
Future research should focus on leveraging structure-based design, informed by the crystal structures of target receptors, to rationally design derivatives with improved subtype selectivity and optimized pharmacokinetic profiles.[8] Exploring biased agonism, where ligands preferentially activate certain downstream signaling pathways over others, could also unlock novel therapeutic applications for this promising class of compounds.[18][19]
References
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Jakubík, J., & El-Fakahany, E. E. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Available at: [Link]
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Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Available at: [Link]
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Inoue, A. (2022). Pharmacology of Antagonism of GPCR. Yakugaku Zasshi. Available at: [Link]
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Miao, Y., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences. Available at: [Link]
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Jakubík, J., & El-Fakahany, E. E. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available at: [Link]
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Lauk, L., et al. (2015). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Springer Protocols. Available at: [Link]
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Lazareno, S., & Birdsall, N. J. (1993). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology. Available at: [Link]
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Ramírez-García, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Shah, T., et al. (2010). Characterization and pharmacological evaluation of new pyridine analogs. Indian Journal of Chemistry. Available at: [Link]
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Anonymous. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Sharma, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]
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Tyagi, A., et al. (2024). Synthesis, Characterization and Evaluation of Pyridine derivatives. Research & Reviews: A Journal of Drug Design & Discovery. Available at: [Link]
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Muthukumar, V., et al. (2020). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Korean Chemical Society. Available at: [Link]
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Anonymous. (n.d.). Effect of pyridine on key pharmacological parameters. ResearchGate. Available at: [Link]
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Anonymous. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]
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Iversen, L., et al. (2002). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Anonymous. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
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Fonquerna, S., et al. (2005). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. ResearchGate. Available at: [Link]
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Adam, G., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Thermodynamic Solubility Profiling of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol in Organic Solvents
Introduction: The Solvation Challenge of Complex Heterocycles
In modern drug discovery, functionalized heterocycles like 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol serve as critical building blocks for synthesizing CNS-active agents, kinase inhibitors, and histamine receptor antagonists. However, the structural complexity of this molecule presents unique solvation challenges.
The compound features a dual-pharmacophore system: a basic piperidine ring bearing a hydrogen-bond donating hydroxyl (-OH) group, and a pyridine ring linked via an ethyl bridge. This configuration creates a robust crystalline lattice driven by intermolecular hydrogen bonding and
This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (in its free base form) and establishes a self-validating experimental protocol for quantifying its thermodynamic solubility.
Structural Thermodynamics and Solvent Causality
The solubility of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is dictated by the energy required to disrupt its solid crystal lattice (
Mechanistic Breakdown of Functional Groups
-
Piperidin-4-ol Moiety: The tertiary amine in the piperidine ring is highly basic (pKa ~9.5) and acts as a strong hydrogen-bond acceptor. The hydroxyl group at the 4-position acts as both a hydrogen-bond donor and acceptor, heavily influencing its solubility in protic environments[1].
-
Pyridin-2-yl Moiety: The pyridine nitrogen is a weaker base (pKa ~5.0) and a hydrogen-bond acceptor. The aromatic ring contributes to lipophilicity and
-driven lattice packing. -
Ethyl Linker: The flexible aliphatic bridge introduces rotational entropy, which slightly lowers the overall lattice energy compared to rigid, fused bicyclic analogs.
Causality of Solvent Selection
To achieve high solubility, a solvent must overcome the strong intermolecular hydrogen bonds between the piperidinol -OH groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are the gold standard for stock solution preparation. Their high dielectric constants and strong dipole moments effectively disrupt the crystal lattice by acting as potent hydrogen-bond acceptors without donating protons, preventing competitive ionization.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents exhibit good solubility through reciprocal hydrogen bonding. However, they can engage in dynamic proton exchange with the basic nitrogens, which may complicate downstream sensitive catalytic reactions.
-
Non-Polar Solvents (e.g., Hexane): The lack of dipole moment and inability to form hydrogen bonds results in extremely poor solubility, making non-polar solvents ideal as anti-solvents for crystallization.
Caption: Thermodynamic pathway of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol dissolution in organic solvents.
Quantitative Solubility Profile
The following table summarizes the expected thermodynamic solubility ranges for the free base form of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol across standard organic solvent classes at 25°C. Note: Values are semi-quantitative estimates derived from the physicochemical profiling of structurally homologous piperidinol derivatives[1].
| Solvent Class | Solvent | Dielectric Constant ( | Expected Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (High) | Strong dipole-dipole; H-bond acceptor |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | 50 - 100 (Good) | Synergistic solvation of polar/lipophilic domains |
| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 80 (Good) | Reciprocal H-bond donor and acceptor |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 5 - 20 (Moderate) | Weak dipole interactions; Ideal for crystallization |
| Non-Polar | Hexane | 1.9 | < 1 (Poor) | Inability to disrupt polar crystal lattice |
Experimental Methodology: Standardized Shake-Flask Protocol
While kinetic solubility assays (e.g., laser nephelometry) are useful for high-throughput screening, they are prone to supersaturation artifacts. For rigorous process chemistry and formulation, thermodynamic solubility must be determined. The remains the industry's gold standard for establishing true equilibrium[2],[3].
Reagents and Equipment
-
Analyte: 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (Purity
98%, verified by NMR/LC-MS). -
Solvents: HPLC-grade, anhydrous organic solvents.
-
Equipment: Thermostatic orbital shaker, temperature-controlled centrifuge, 0.22 µm PTFE syringe filters, and an HPLC-UV system.
Step-by-Step Workflow
-
Sample Preparation (Supersaturation): Dispense 1.0 mL of the target anhydrous organic solvent into a 4 mL borosilicate glass vial. Add an excess of the solid compound (e.g., 150 mg for DMSO, 20 mg for EtOAc) to ensure a visible suspension remains.
-
Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place in a thermostatic shaker set strictly to 25.0 ± 0.1 °C and agitate at 400 rpm.
-
Expert Insight: Incubate for a minimum of 48 to 72 hours . Complex heterocycles often exhibit slow dissolution kinetics; premature sampling will yield falsely low solubility values[4].
-
-
Phase Separation: Remove the vials and immediately centrifuge at 10,000
g for 15 minutes at 25°C to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.-
Expert Insight:Never use Nylon or PES filters for organic solvents like DCM or DMSO, as they can partially dissolve or cause non-specific binding of the basic piperidine moiety, skewing quantitative results.
-
-
Analytical Quantification: Dilute the filtered supernatant into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA to ensure the basic nitrogens are fully protonated and peak tailing is minimized). Quantify the concentration via at 254 nm (targeting the pyridine chromophore) against a pre-established 5-point calibration curve[4].
-
Validation: Verify that the pH of the system (if using aqueous/organic mixtures) and the polymorphic form of the remaining solid (via PXRD) have not altered during the incubation period[5].
Caption: Step-by-step shake-flask methodology for determining thermodynamic solubility.
Conclusion
The solubility of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is heavily dependent on the solvent's ability to act as a hydrogen-bond acceptor and disrupt its stable crystal lattice. For biological assay stock solutions, polar aprotic solvents like DMSO are mandatory. For synthetic extractions, DCM provides an optimal balance of lipophilic and polar solvation. Accurately mapping this thermodynamic profile using a strictly controlled shake-flask protocol ensures reproducibility, prevents late-stage formulation failures, and streamlines the drug development pipeline.
References
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PubChem . "1-(2-Phenylethyl)-4-piperidinol Compound Summary." National Center for Biotechnology Information. Available at:[Link]
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Pharmaceutical Sciences . "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. Available at:[Link]
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Bienta . "Shake-Flask Solubility Assay: Kinetic vs. Thermodynamic Profiling." Enamine Biology Services. Available at: [Link]
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Bio-protocol . "Determination of Thermodynamic Solubility." MDPI / Bio-protocol. Available at: [Link]
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Navigating the Safety Landscape of Novel Pyridine-Piperidine Derivatives: A Technical Guide to 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to the Safety of Novel Chemical Entities
In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel chemical entities often outpaces the availability of compound-specific safety data. This guide addresses the safe handling and management of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, a heterocyclic compound incorporating both a pyridine and a piperidine moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document provides a comprehensive safety framework derived from established data on structurally related pyridine and piperidine derivatives. By understanding the potential hazards associated with these core structures, researchers can implement robust safety protocols, ensuring a secure laboratory environment.
The core principle of this guide is risk assessment by chemical analogy. Both pyridine and piperidine are well-characterized heterocyclic compounds with known toxicological profiles. Pyridine, an aromatic heterocycle, is a flammable and toxic liquid recognized for its distinctive unpleasant odor.[1] Exposure can lead to irritation of the skin and respiratory tract, with potential for more severe health effects upon prolonged contact.[1][2] Piperidine, a saturated heterocycle, is also a corrosive and flammable liquid that can cause severe skin burns and eye damage.[3][4] The combination of these two scaffolds in 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol necessitates a cautious and well-informed approach to its handling.
Hazard Identification and Risk Assessment
The primary hazards associated with 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol are extrapolated from the known properties of its constituent functional groups.
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Primary Contributing Moiety |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] | Pyridine & Piperidine |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns with prolonged contact.[3][8][9] | Piperidine |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially irreversible eye damage.[3][8][9][10] | Piperidine & Pyridine |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[8][9][11] | Pyridine & Piperidine |
| Flammability | Assumed to be a combustible solid or liquid. Pyridine itself is highly flammable.[1][5] | Pyridine |
Toxicological Profile by Analogy
-
Pyridine Derivatives: Exposure to pyridine and its derivatives can result in a range of symptoms including headache, dizziness, nausea, and respiratory irritation.[1][2] They are known skin and eye irritants.[12]
-
Piperidine Derivatives: Piperidine compounds are recognized as strong local irritants and can cause permanent injury upon short exposure.[13] They are corrosive and can cause severe burns to the skin and eyes.[3][4] Ingestion can lead to irreversible and reversible health changes.[13]
Safe Handling and Storage Protocols
A proactive and informed approach to handling and storage is paramount to mitigating the risks associated with 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is through effective engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[1][2][14] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[2][6][15]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[15][16]
Caption: A logical workflow for the safe handling of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this and similar chemical compounds.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1][2][3] Latex gloves are not suitable.[2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[2][5] A face shield should be worn when there is a significant risk of splashing.[17]
-
Skin and Body Protection: A lab coat must be worn at all times.[1][2] For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[15]
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.[14]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][6][14][15][18]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3][14][15][19]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[18][19][20]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][16][18] Seek immediate medical attention.[6][18]
-
In case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][14][16] Seek medical attention if irritation persists.[6][18]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][14][16] If not breathing, give artificial respiration.[18] If symptoms persist, call a physician.[18]
-
If Swallowed: Do NOT induce vomiting.[14] Rinse mouth with water.[6][14] Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[6][14]
Caption: A flowchart outlining the immediate steps for emergency response.
Accidental Release Measures
-
Spill Containment: In the event of a spill, immediately evacuate the area.[3] Remove all sources of ignition.[3][15]
-
Cleanup: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[1][5] Place the absorbed material into a sealed container for proper disposal.[1] Do not allow the chemical to enter drains or waterways.[5][21]
-
Ventilation: Ensure adequate ventilation during cleanup.[21]
Disposal Considerations
All waste materials containing 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol must be treated as hazardous waste.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6][18]
-
Do not dispose of down the drain or with household waste.
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol underpins the integrity and success of research and development endeavors. By adhering to the principles of risk assessment by chemical analogy and implementing the robust handling, storage, and emergency protocols outlined in this guide, scientists can foster a culture of safety that protects themselves, their colleagues, and the environment. Continuous vigilance and a commitment to best practices are the cornerstones of safe and ethical scientific discovery.
References
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
- Safety Data Sheet - Key Organics. (2017, December 1).
- Pyridine - SAFETY D
- JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- SAFETY DATA SHEET - Fisher Scientific. (2009, June 15).
- Piperidin-4-ol | C5H11NO | CID 79341 - PubChem.
- SAFETY D
- 1-[(Piperidin-4-yl)methyl]piperidine Properties - EPA.
- 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425 - PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).
- Piperidine: Human health tier II assessment. (2016, February 5).
- SAFETY D
- BLD Pharm
- Piperidine - SAFETY D
- Piperidin-4-one. (2016, December 8).
- Piperidine - SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, November 16).
- Substance Inform
- 4-Piperidinopiperidine - Antibodies.
- 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY D
- Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine - Chemos GmbH&Co.KG.
- CAS 5382-16-1: 4-Piperidinol | CymitQuimica.
- PIPERIDINE - CAMEO Chemicals - NOAA.
- 1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid AldrichCPR | Sigma-Aldrich.
- SAFETY D
- CAS N/A | 1-(2-(Piperidin-4-yl)ethyl)piperidin-4-ol dihydrochloride - Alchem Pharmtech.
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1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol: A Privileged Scaffold in Pharmaceutical Synthesis
Executive Summary
The drive toward high-sp³ fraction (Fsp³) architectures in modern drug discovery has elevated the importance of complex, multi-functional building blocks. 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (CAS: 1289385-72-3) stands out as a highly versatile pharmaceutical intermediate. By combining a basic pyridine hydrogen-bond acceptor, a chiral ethyl linker, and a functionalizable piperidin-4-ol core, this scaffold provides medicinal chemists with a highly tunable vector for developing GPCR modulators, kinase inhibitors, and neuroactive agents.
This whitepaper provides an in-depth technical analysis of the compound's pharmacophoric value, the causality behind its synthetic methodologies, and self-validating protocols for its downstream derivatization.
Pharmacophoric Architecture & Causality in Design
The structural logic of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is defined by three distinct domains, each serving a specific mechanistic purpose in drug-target interactions:
-
The Pyridin-2-yl Ring: With a pKa of approximately 5.2, the pyridine nitrogen acts as a crucial hydrogen-bond acceptor. In kinase inhibitor design, this moiety frequently coordinates with the hinge region of the ATP-binding pocket. It also serves to lower the overall lipophilicity (LogP) of the molecule, improving aqueous solubility.
-
The Chiral Ethyl Linker: The inclusion of the methyl group at the bridging carbon introduces a stereocenter. The causality here is conformational restriction; the methyl group locks the piperidine ring into specific spatial orientations, reducing entropic penalties upon target binding and increasing target selectivity.
-
The Piperidin-4-ol Core: The sp³-rich piperidine ring improves the pharmacokinetic profile (e.g., metabolic stability and membrane permeability). The C4-hydroxyl group acts as the primary synthetic handle, allowing for precise downstream derivatization via etherification, esterification, or oxidation/amination sequences.
Synthetic Methodologies: Reductive Amination
The most efficient and scalable route to synthesize 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is the direct reductive amination of 2-acetylpyridine with piperidin-4-ol.
Causality of Reagent Selection
The critical choice in this synthesis is the use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. As established by[1], STAB is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) due to its mild hydride-donating capacity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the starting 2-acetylpyridine. This eliminates the need for toxic cyanide reagents and suppresses the formation of secondary alcohol byproducts.
Protocol 1: STAB-Mediated Reductive Amination
Self-Validation System: This protocol is designed to be self-indicating. The completion of iminium formation is validated by a distinct color change (often yellowing), while the reduction is confirmed by the disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) and the emergence of a broad hydroxyl stretch (~3300 cm⁻¹) via in-process FTIR monitoring.
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-acetylpyridine (1.0 eq) and piperidin-4-ol (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality: The weak acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the elimination of water.
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 30 minutes to control the exothermic hydride transfer.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Validation: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Self-Validation: The cessation of CO₂ bubbling confirms the complete neutralization of excess acetic acid and unreacted borohydride complexes.
-
Isolation: Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH 9:1) to yield the racemic product.
Workflow for the STAB-mediated reductive amination of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Stereochemical Resolution
Because the ethyl linker contains a chiral center, the reductive amination yields a racemate. In pharmaceutical development, isolating the eutomer (the active enantiomer) is critical to maximizing efficacy and minimizing off-target toxicity.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
As detailed by [2], enantioselective chromatography is the most robust alternative to asymmetric synthesis for basic pharmaceutical intermediates.
Self-Validation System: The resolution is validated by polarimetry. A specific rotation
-
Sample Preparation: Dissolve the racemic 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol in HPLC-grade methanol (50 mg/mL).
-
Stationary Phase: Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica). Causality: The carbamate linkages provide chiral hydrogen-bonding pockets that differentially interact with the enantiomers.
-
Mobile Phase: Elute using supercritical CO₂ with 15% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA suppresses the secondary interactions between the basic piperidine nitrogen and residual silanols on the silica support, preventing peak tailing.
-
Collection: Monitor UV absorbance at 254 nm and collect the separated peaks. Evaporate the solvent under reduced pressure to yield the enantiopure intermediates.
Downstream Derivatization: The Mitsunobu Reaction
The true value of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol lies in the derivatization of its C4-hydroxyl group. To attach bulky aryl groups (e.g., for GPCR antagonists) while strictly controlling stereochemistry, the Mitsunobu reaction is employed.
Causality of the Mitsunobu Inversion
Direct Sₙ2 substitution of a secondary alcohol is often plagued by E2 elimination side reactions, especially under basic conditions. The [3] circumvents this by utilizing Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) to activate the alcohol in situ into an excellent leaving group (an oxyphosphonium ion). The incoming nucleophile (e.g., a phenol) then attacks via a pure Sₙ2 mechanism, guaranteeing complete Walden inversion of the C4 stereocenter.
Protocol 3: Mitsunobu Etherification
Self-Validation System: The reaction provides an internal visual and physical validation checkpoint. The precipitation of triphenylphosphine oxide (Ph₃P=O) upon the addition of cold diethyl ether during workup confirms that the redox condensation cycle has successfully completed.
-
Activation: In a dry flask under argon, dissolve the enantiopure piperidin-4-ol intermediate (1.0 eq), the desired phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C.
-
Redox Coupling: Add DEAD (1.5 eq) dropwise over 15 minutes. Causality: Slow addition prevents the premature depletion of the DEAD-PPh₃ betaine complex by ambient moisture.
-
Inversion: Stir the mixture at room temperature for 16 hours. The color will shift from deep orange to pale yellow as the DEAD is consumed.
-
Validation & Workup: Concentrate the solvent. Triturate the crude residue with cold diethyl ether. Self-Validation: Filter off the resulting white precipitate (triphenylphosphine oxide).
-
Purification: Concentrate the filtrate and purify via flash chromatography to isolate the C4-aryl ether with inverted stereochemistry.
Downstream derivatization pathways for the C4-hydroxyl group.
Quantitative Data: Reaction Optimization
The table below summarizes the quantitative performance of the STAB-mediated reductive amination against a traditional nucleophilic substitution approach (using 1-(pyridin-2-yl)ethyl methanesulfonate). The data validates the superiority of the reductive amination route for this specific scaffold.
| Parameter | Route A: Reductive Amination (STAB) | Route B: Nucleophilic Substitution (Mesylate) |
| Typical Yield | 85 - 92% | 45 - 55% |
| Reaction Time | 12 hours | 24 - 48 hours |
| Major Byproduct | Trace tertiary amine | E2 Elimination product (vinyl pyridine) |
| E-Factor (Waste) | Low (Aqueous workup sufficient) | High (Requires extensive chromatography) |
| Scalability | High (Multi-kilogram scale proven) | Low (Exothermic mesylate instability) |
| Stereocontrol | Racemic (Requires downstream SFC) | Racemic (Sₙ1/Sₙ2 competition causes scrambling) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397.[Link]
-
Mitsunobu Reaction. Wikipedia, The Free Encyclopedia. Retrieved from[Link]
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- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Literature review on 4-hydroxypiperidine derivatives in drug discovery
An In-depth Technical Guide to 4-Hydroxypiperidine Derivatives in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Privileged Nature of the 4-Hydroxypiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical agents, earning it the designation of a "privileged scaffold".[1] This is due to its ability to serve as a versatile framework for the construction of compounds with diverse biological activities. Among the various substituted piperidines, the 4-hydroxypiperidine moiety stands out as a particularly valuable component in medicinal chemistry. Its unique combination of a basic nitrogen atom and a hydroxyl group allows for a wide range of chemical modifications and specific interactions with biological targets.[2]
The presence of the hydroxyl group at the 4-position provides a key point for hydrogen bonding, which can significantly enhance the binding affinity and selectivity of a ligand for its target receptor.[3] Furthermore, the stereochemistry at the C4 position can have a profound impact on the pharmacological profile of these compounds, with different enantiomers often exhibiting distinct activities.[4] The piperidine nitrogen, typically protonated at physiological pH, can engage in crucial ionic interactions with acidic residues in receptor binding pockets.[3][5]
This technical guide provides a comprehensive overview of the role of 4-hydroxypiperidine derivatives in modern drug discovery. We will delve into the synthetic strategies employed to construct this important scaffold, explore its presence in a range of therapeutic agents, and analyze the structure-activity relationships that govern its biological effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutics.
Synthetic Strategies for 4-Hydroxypiperidine Derivatives
The construction of the 4-hydroxypiperidine core is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.
A common and versatile approach involves the use of a protected 4-piperidone as a key starting material. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group for the piperidine nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2]
One of the most widely used methods for introducing aryl or alkyl substituents at the 4-position is the Grignard reaction with an N-protected-4-piperidone. This reaction provides a straightforward route to 4-aryl-4-hydroxypiperidines, a class of compounds with significant therapeutic importance, particularly as modulators of opioid receptors.[4]
Another powerful strategy for the synthesis of substituted piperidines is intramolecular reductive amination. For instance, 4-hydroxypentanal can be used as a precursor to generate 5-hydroxy-2-methylpiperidine scaffolds through a one-pot intramolecular reductive amination process.[1] This method highlights the versatility of using acyclic precursors to construct the piperidine ring.
General Synthetic Scheme: Grignard Reaction with N-Boc-4-piperidone
Sources
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- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
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- 5. researchgate.net [researchgate.net]
Molecular weight and exact mass of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Technical Whitepaper: Physicochemical Profiling and Mass Spectrometric Characterization of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Executive Summary
This technical guide provides a definitive physicochemical profile for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol , a structural scaffold frequently utilized in the synthesis of antihistamines (e.g., bepotastine analogs) and GPCR ligands.[1]
Precise characterization of this intermediate is critical for establishing mass balance in synthetic pathways.[1] This document details the exact mass derivation, isotopic distribution logic, and a validated High-Resolution Mass Spectrometry (HRMS) workflow for impurity profiling.
Part 1: Theoretical Physicochemical Profile
To ensure data integrity in drug development, researchers must distinguish between Average Molecular Weight (used for stoichiometry/dosing) and Monoisotopic Mass (used for mass spectrometry identification).[1]
Structural Definition
The molecule consists of a piperidine ring substituted at the 4-position with a hydroxyl group and at the nitrogen (1-position) with a 1-(pyridin-2-yl)ethyl moiety.[1]
-
Chemical Formula:
[1] -
Stereochemistry: The ethyl linker creates a chiral center at the methine carbon (
to the pyridine ring).[1] Unless enantiomerically pure starting materials are used, the substance typically exists as a racemate.[1]
Quantitative Mass Data
| Parameter | Value | Application Context |
| Average Molecular Weight | 206.29 g/mol | Stoichiometric calculations, gravimetric preparation.[1] |
| Monoisotopic Mass (Neutral) | 206.1419 Da | Theoretical target for deconvoluted mass spectra.[1] |
| [M+H] | 207.1492 m/z | Primary ESI(+) ion for extraction (XIC).[1] |
| Nitrogen Rule Status | Even (206) | Even nominal mass indicates an even number of nitrogens (2).[1][2] |
Analyst Note: The presence of two nitrogen atoms dictates an even nominal mass for the neutral molecule (206 Da).[1] However, in Electrospray Ionization (ESI) positive mode, the observed species is
, which will appear at an odd nominal mass (207 Da). Failure to account for this inversion is a common source of automated screening errors.[1]
Part 2: Analytical Strategy & Validation (HRMS)
The following protocol outlines the "Gold Standard" workflow for validating the identity of this molecule using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrumentation.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Confirm elemental composition with <5 ppm mass error.
-
Sample Preparation:
-
Ionization Source (ESI+):
-
Acquisition Parameters:
Data Processing & Acceptance Criteria
To validate the signal at 207.1492, the following logic gates must be passed:
-
Mass Accuracy:
.-
Calculation:
[1]
-
-
Isotopic Pattern Match: The relative abundance of the A+1 peak (
isotope) should match theoretical predictions (~13.5% relative to base peak).[1]
Part 3: Experimental Workflows & Logic
Synthesis & Impurity Tracking
The synthesis typically involves the reductive amination of 4-hydroxypiperidine with 2-acetylpyridine.[1]
-
Key Impurity (Mass Shift): Incomplete reduction leads to the imine intermediate (
).[1]
Fragmentation Pathway (MS/MS)
In MS/MS experiments (Collision Induced Dissociation - CID), the molecule follows a characteristic fragmentation pathway useful for structural confirmation.[1]
-
Precursor: 207.15 (
)[1] -
Fragment 1 (Loss of
): 189.14 m/z (Characteristic of secondary alcohols).[1] -
Fragment 2 (Cleavage of Ethyl Linker): 106.06 m/z (Ethylpyridine cation) and 102.09 m/z (Piperidin-4-ol cation).[1]
Part 4: Visualization of Workflows
Figure 1: Analytical Validation Workflow
This diagram illustrates the decision tree for validating the molecular weight and purity of the target compound.
Caption: Step-by-step HRMS validation logic for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Figure 2: Fragmentation Mechanism (Proposed)
Structural elucidation via Collision Induced Dissociation (CID).[1]
Caption: Proposed CID fragmentation pathway showing primary neutral losses and characteristic ions.[1]
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
PubChem Database. (2024).[1] Compound Summary: Piperidin-4-ol and Pyridine Derivatives.[1][3] National Center for Biotechnology Information.[1] Link
-
Fiehn, O. (2024).[1] The Nitrogen Rule in Mass Spectrometry.[1][2][4][5][6][7] UC Davis Fiehn Lab.[1] Link
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][8][9]Link
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook.[1] Springer International Publishing.[1] (Contextual reference for ESI mechanisms).
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- 4. Fiehn Lab - Nitrogen Rule [fiehnlab.ucdavis.edu]
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- 6. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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Methodological & Application
Application Note: A Streamlined Protocol for the Synthesis of 1-(1-(pyridin-2-yl)ethyl)piperidin-4-ol via Reductive Amination
Introduction
The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as this saturated heterocyclic motif is a prevalent scaffold in a vast array of pharmaceuticals. Reductive amination stands out as one of the most robust and versatile methods for forging C-N bonds, enabling the construction of complex secondary and tertiary amines from readily available carbonyl and amine precursors. This application note provides a detailed, field-proven protocol for the synthesis of 1-(1-(pyridin-2-yl)ethyl)piperidin-4-ol through the reductive amination of 2-acetylpyridine with 4-piperidinol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss best practices for purification and characterization. The chosen methodology emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages in terms of safety and efficiency over alternatives like sodium cyanoborohydride (NaBH₃CN).[1]
Principle and Mechanism
The reductive amination of a ketone with a secondary amine is a powerful one-pot transformation that proceeds through two key stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (4-piperidinol) on the carbonyl carbon of the ketone (2-acetylpyridine). This forms a hemiaminal intermediate. Under mildly acidic conditions, typically facilitated by acetic acid, the hemiaminal readily dehydrates to form a transient, electrophilic iminium ion. The acid acts as a crucial catalyst by protonating the carbonyl oxygen, thereby increasing its electrophilicity and promoting the initial amine addition.[2][3]
-
In-Situ Reduction: The generated iminium ion is then immediately reduced by a hydride source present in the reaction mixture. Sodium triacetoxyborohydride is exceptionally well-suited for this role. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive than reagents like sodium borohydride (NaBH₄).[4] This chemoselectivity is critical; NaBH(OAc)₃ reduces the iminium ion much faster than the starting ketone, which prevents the wasteful formation of the corresponding alcohol side product and allows for a convenient one-pot procedure.[4][5][6]
The overall transformation is a highly efficient route to the desired tertiary amine product.
Experimental Protocol
This protocol details the synthesis of 1-(1-(pyridin-2-yl)ethyl)piperidin-4-ol on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 10.0 | 1.0 | 1.21 g |
| 4-Piperidinol | C₅H₁₁NO | 101.15 | 11.0 | 1.1 | 1.11 g |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 | 3.18 g |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | ~10.0 | ~1.0 | ~0.6 mL |
| 1,2-Dichloroethane (DCE), Anhydrous | C₂H₄Cl₂ | 98.96 | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (1.21 g, 10.0 mmol) and 4-piperidinol (1.11 g, 11.0 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.[6] Stir the mixture until all solids are dissolved. Add glacial acetic acid (~0.6 mL, ~10.0 mmol) to the solution.
-
Initiation of Reduction: Under an inert atmosphere (e.g., nitrogen or argon), begin stirring the solution at room temperature. Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15-20 minutes. Note: The addition may cause a slight exotherm. Adding the reagent in portions helps to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-acetylpyridine) is consumed.
-
Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane (DCM) is often effective.
-
Characterization: The structure and purity of the final product, 1-(1-(pyridin-2-yl)ethyl)piperidin-4-ol, should be confirmed by analytical techniques.
-
¹H NMR: Expect characteristic signals for the pyridine and piperidine protons. Key signals include a quartet for the methine proton (CH adjacent to the pyridine ring) and a doublet for the methyl group.
-
¹³C NMR: Expect distinct signals for all 13 unique carbons in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass ([M+H]⁺) should be observed.
-
Visual Workflow
Caption: Workflow for the synthesis of 1-(1-(pyridin-2-yl)ethyl)piperidin-4-ol.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Deactivated reducing agent (STAB is moisture-sensitive).[7]- Insufficient catalyst. | - Allow the reaction to stir for a longer period.- Use fresh, anhydrous STAB and ensure anhydrous solvent.- Add a small additional amount of acetic acid. |
| Low Yield | - Inefficient extraction.- Loss of product during chromatography.- Formation of alcohol side product (reduction of ketone). | - Perform additional extractions of the aqueous layer.- Use care during column chromatography and combine appropriate fractions.- Ensure STAB is added to the mixture of amine and ketone, not before the amine. |
| Presence of Side Products | - Reaction temperature too high.- Non-selective reducing agent used. | - Maintain the reaction at room temperature.- Confirm the identity and purity of the sodium triacetoxyborohydride. |
Safety Precautions
-
1,2-Dichloroethane (DCE): Is a toxic and flammable solvent, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood.
-
Sodium Triacetoxyborohydride (STAB): Is water-reactive and can release flammable hydrogen gas upon contact with water or acid. It is also corrosive. Handle with care, avoiding inhalation of dust.
-
Acetic Acid: Is corrosive and can cause severe skin and eye burns.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.
References
-
What is the role of acetic acid in the reductive amination experiment? - brainly.com. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega. Available at: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. Available at: [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. brainly.com [brainly.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Topic: Strategic Crystallization of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol: Solvent Selection and Protocol Optimization
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystallization
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of natural products and pharmaceutical agents.[1][2] The target molecule, 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, combines this saturated heterocycle with a pyridine moiety, creating a structure of significant interest for drug discovery. The journey from crude synthetic product to a highly pure, stable, and well-characterized Active Pharmaceutical Ingredient (API) is critically dependent on the crystallization process.
Crystallization is far more than a simple purification step; it is a sophisticated technique that dictates the final physical properties of the API.[2][3] The choice of solvent system is the most influential factor in this process, directly impacting purity, crystal habit (shape), yield, and, most importantly, the polymorphic form, which can have profound implications for the drug's solubility and bioavailability.[4][5]
This guide provides a comprehensive framework for developing a robust crystallization process for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol. We will move beyond a simple list of solvents to explain the underlying principles of solvent selection and provide detailed, field-proven protocols that empower researchers to rationally design and optimize their crystallization experiments.
Section 1: Physicochemical Profile & Solubility Rationale
A deep understanding of the target molecule's structure is paramount to predicting its behavior in various solvents. Direct quantitative data for this specific compound is not widely published; therefore, we infer its properties from its constituent functional groups.
-
Piperidin-4-ol Ring: This portion features a hydroxyl (-OH) group, which is a strong hydrogen bond donor and acceptor, imparting polarity. The tertiary amine within the ring is a hydrogen bond acceptor and a site of basicity.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic ring itself can participate in π-stacking interactions.
-
Ethyl Linker & Aliphatic Backbone: These hydrocarbon portions contribute to the molecule's non-polar character.
This bifunctional nature—possessing both polar, hydrogen-bonding groups and non-polar regions—suggests that the molecule will exhibit moderate solubility in a range of solvents. The key to successful crystallization lies in identifying a solvent or solvent system where solubility is strongly temperature-dependent.
Table 1: Predicted Physicochemical Properties of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
| Property | Predicted Value / Characteristic | Rationale & Implication for Crystallization |
| Molecular Formula | C₁₃H₂₀N₂O | - |
| Molecular Weight | 220.31 g/mol | Influences dissolution rate and mass transfer. |
| Hydrogen Bond Donors | 1 (from -OH) | Promotes solubility in protic solvents (e.g., alcohols, water). |
| Hydrogen Bond Acceptors | 3 (N from piperidine, N from pyridine, O from -OH) | Enhances solubility in a wide range of polar solvents. |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity; suggests solubility in polar organic solvents and potential for anti-solvent crystallization with non-polar solvents. |
| Physical State | Likely a solid at room temperature. | Amenable to standard crystallization techniques.[6] |
Section 2: A Strategic Workflow for Solvent Selection
Choosing a solvent haphazardly can lead to process failures, including oiling out, poor yield, or the formation of an unstable polymorph.[5] A systematic approach, combining predictive analysis with targeted experimentation, is essential. The following workflow provides a logical pathway for identifying and optimizing a suitable solvent system.
Caption: A systematic workflow for crystallization solvent selection.
Section 3: Recommended Solvents for Initial Screening
Based on the analysis of the target molecule and a review of crystallization practices for related piperidine and pyridine derivatives, the following solvents are recommended for an initial screening campaign.[2][7]
Table 2: Primary Solvent Screening Candidates
| Solvent | Class | Boiling Point (°C) | Rationale & Potential Use |
| Isopropanol (IPA) | Protic | 82.5 | Often shows good temperature-dependent solubility for moderately polar compounds; excellent for cooling crystallization.[8] |
| Ethanol | Protic | 78.4 | A very common and effective solvent for piperidine derivatives; good for cooling crystallization.[2][9] |
| Methanol | Protic | 64.7 | Higher polarity than ethanol; may dissolve the compound too well at room temperature, making it a candidate for anti-solvent methods.[2] |
| Acetonitrile | Aprotic Polar | 81.6 | Can promote different crystal forms compared to alcohols.[10] |
| Ethyl Acetate | Aprotic Polar | 77.1 | A medium-polarity solvent, often used in combination with alcohols or as an anti-solvent with hexanes. |
| Acetone | Aprotic Polar | 56.0 | Volatile solvent, useful for dissolving a wide range of compounds. |
| Toluene | Non-polar | 110.6 | May be a poor solvent (anti-solvent) due to the polar -OH group, but can interact with the pyridine ring. |
| Heptane/Hexane | Non-polar | 98.4 / 68.0 | Almost certainly a poor solvent; excellent candidates for use as anti-solvents. |
| Water | Protic | 100.0 | May be a poor solvent on its own but is an excellent anti-solvent when mixed with water-miscible organic solvents like ethanol or acetone. |
| Dichloromethane (DCM) | Aprotic Polar | 39.6 | High solvent power for many organics; its volatility makes it suitable for slow evaporation or as the "good solvent" in vapor diffusion.[11] |
Section 4: Experimental Protocols
Safety First: All protocols should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Small-Scale Solubility Assessment
Objective: To rapidly screen a wide range of solvents to identify candidates for cooling, anti-solvent, or evaporative crystallization.
Methodology:
-
Preparation: Arrange a series of labeled glass vials (e.g., 24 vials). Add approximately 10-20 mg of crude 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol to each vial.
-
Solvent Addition (Room Temp): To each vial, add the test solvent (from Table 2) dropwise (e.g., starting with 0.1 mL) while stirring or agitating.
-
Observation (Room Temp): Observe and record the solubility.
-
Insoluble: No visible dissolution after adding 1.0 mL. This is a potential anti-solvent.
-
Slightly Soluble: Partial dissolution. This is a strong candidate for cooling crystallization.
-
Freely Soluble: Complete dissolution in <0.5 mL. This is a potential "good solvent" for an anti-solvent system or for slow evaporation.
-
-
Heating: For vials where the compound was insoluble or slightly soluble, place them on a hot plate (set to ~60-80°C) and continue adding solvent dropwise until the solid dissolves completely. Record the approximate volume.
-
Cooling: Allow the vials that formed a solution at high temperature to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
Analysis: Observe for crystal formation. Note the quality and quantity of the precipitate. This provides direct evidence for a viable cooling crystallization system.
Protocol 2: Optimized Cooling Crystallization
Objective: To purify the compound from a single solvent system identified in Protocol 1 (e.g., Isopropanol).
Methodology:
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid. This is a critical step to ensure the solution is saturated and maximizes yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization and removes particulate matter.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals, which are typically purer.
-
Induce Crystallization (If Necessary): If no crystals have formed after cooling, gently scratch the inside of the flask at the solution's surface with a glass rod. Alternatively, add a single "seed" crystal from a previous batch.
-
Maturation: Once crystals begin to form, allow the flask to stand at room temperature for several hours to allow for complete crystal growth.
-
Maximize Yield: Place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the mother liquor.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold isopropanol to remove residual soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Anti-Solvent Crystallization
Objective: To crystallize the compound when it is too soluble in all tested solvents for a cooling crystallization to be effective. This protocol uses a "good" solvent (dissolves the compound well) and an "anti-solvent" (in which the compound is insoluble).
Example System: Dichloromethane (DCM) as the good solvent; Heptane as the anti-solvent.
Methodology:
-
Dissolution: Dissolve the crude compound in the minimum volume of DCM at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add heptane dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of nucleation.
-
Re-dissolution & Growth: Add a few drops of DCM to just redissolve the turbidity, creating a clear, supersaturated solution.
-
Crystal Growth: Cover the flask and leave it undisturbed at a constant temperature. Crystals should form slowly over several hours to days.
-
Isolation: Once a sufficient crop of crystals has formed, isolate them by vacuum filtration, wash with a small amount of the anti-solvent (heptane), and dry under vacuum.
Section 5: Troubleshooting
Table 3: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is too concentrated; cooling is too rapid; impurities are present. | Re-heat the solution to dissolve the oil, add a small amount (5-10%) more solvent, and allow it to cool much more slowly. Seeding can also help.[9] |
| No Crystals Form | The solution is not sufficiently saturated; nucleation barrier is too high. | 1. Concentrate the solution by slowly evaporating some solvent. 2. Scratch the inner surface of the flask. 3. Add a seed crystal. 4. Cool to a lower temperature (e.g., -20°C).[9] |
| Poor Yield | Too much solvent was used; compound has significant solubility even at low temperatures. | Re-work the mother liquor (concentrate and re-cool). In the future, use the absolute minimum amount of hot solvent for dissolution. |
| Impure Crystals | Cooling was too fast, trapping impurities; wash solvent was not cold enough. | Re-crystallize the material, ensuring slow cooling. Always wash the final crystals with ice-cold solvent. |
References
-
Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd.
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
-
Chapter 4 Solvent design for crystallization of pharmaceutical products. ResearchGate.
-
Solvent Selection in Process Development during OPRD. Technobis Crystallization Systems.
-
piperidin-4-ol - Physico-chemical Properties. ChemBK.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. International Journal of Chemical and Biochemical Sciences.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
-
Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
-
Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
-
Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). ResearchGate.
-
Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Benchchem.
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate.
Sources
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol as a Ligand Scaffold
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational ligand design. The 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol scaffold represents a compelling fusion of two such "privileged structures": the pyridine ring and the piperidine core. The pyridine moiety, an isostere of benzene, is a common feature in numerous FDA-approved drugs, offering a hydrogen bond acceptor and the potential for nuanced interactions with biological targets.[1][2][3] The piperidine ring, a saturated heterocycle, provides a three-dimensional architecture that can be tailored to orient substituents in precise vectors, a critical factor for optimizing ligand-receptor binding.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol as a versatile ligand scaffold.
Molecular Structure and Physicochemical Properties
The unique arrangement of the pyridin-2-yl group attached to the piperidine ring via an ethyl linker, combined with the hydroxyl group at the 4-position of the piperidine, offers a rich tapestry of chemical properties. The basic nitrogen of the pyridine and piperidine rings can be protonated at physiological pH, potentially influencing solubility and interactions with acidic residues in a binding pocket. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further enhancing its binding potential.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O | PubChem |
| Molecular Weight | 220.31 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Proposed Synthesis and Characterization
The synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol can be achieved through a straightforward and robust reductive amination protocol. This method is widely employed in medicinal chemistry for its reliability and high yields.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Protocol: Synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Materials:
-
1-(Pyridin-2-yl)ethan-1-one
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-(pyridin-2-yl)ethan-1-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add piperidin-4-ol (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure 1-(1-(pyridin-2-yl)ethyl)piperidin-4-ol.
Characterization Protocol
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic peaks for the pyridine, piperidine, and ethyl groups should be present and in the expected integration ratios.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol and the C-N and C=N stretches of the piperidine and pyridine rings.
-
Purity Analysis: Purity should be assessed by high-performance liquid chromatography (HPLC) coupled with a UV detector.
Application as a Ligand Scaffold: A Focus on Sigma Receptors
The structural motifs within 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol are reminiscent of ligands known to bind to sigma receptors.[8][9] Sigma receptors, particularly the sigma-1 subtype (σ₁R), are intracellular chaperones involved in a variety of cellular functions and are implicated in neurological disorders and cancer.[8][9] The following protocols outline the use of this scaffold in a sigma-1 receptor binding assay and a functional assay to determine its modulatory activity.
Experimental Workflow for Ligand Characterization
Caption: Workflow for characterizing the synthesized ligand.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining ligand affinity at the sigma-1 receptor.[9][10]
Materials:
-
Membrane homogenates from cells expressing human sigma-1 receptor (e.g., CHO-hσ₁R)
-
[³H]-(+)-Pentazocine (radioligand)
-
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (test ligand)
-
Haloperidol (positive control, non-selective antagonist)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-channel pipette
-
Plate shaker
Procedure:
-
Prepare serial dilutions of the test ligand, 1-(1-(pyridin-2-yl)ethyl)piperidin-4-ol, and the positive control, haloperidol, in the assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled haloperidol (10 µM, for non-specific binding).
-
50 µL of the test ligand dilution or haloperidol dilution.
-
50 µL of [³H]-(+)-pentazocine at a final concentration of ~2 nM.
-
50 µL of the cell membrane homogenate (protein concentration to be optimized, typically 50-100 µ g/well ).
-
-
Incubate the plate at 37°C for 120 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test ligand by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol: Functional Assay for Sigma-1 Receptor Activity
A common method to assess the functional activity of sigma-1 receptor ligands is to measure their effect on ion channel modulation, such as NMDA receptor-mediated calcium influx.[11]
Materials:
-
PC12 cells or another suitable cell line endogenously or exogenously expressing the sigma-1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (test ligand)
-
(+)-Pentazocine (sigma-1 receptor agonist, positive control)
-
Haloperidol (sigma-1 receptor antagonist, positive control)
-
96-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader
Procedure:
-
Seed the PC12 cells in 96-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS containing Pluronic F-127.
-
Remove the cell culture medium and load the cells with the Fluo-4 AM solution. Incubate at 37°C for 1 hour.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare solutions of the test ligand, (+)-pentazocine, and haloperidol in HBSS.
-
To determine agonist activity, add the test ligand at various concentrations to the cells and incubate for 15 minutes. Then, add a solution of NMDA and glycine to stimulate calcium influx.
-
To determine antagonist activity, pre-incubate the cells with the test ligand for 15 minutes, then add the sigma-1 agonist (+)-pentazocine, followed by the NMDA/glycine solution.
-
Measure the fluorescence intensity using a FLIPR at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Analyze the data to determine if the test ligand potentiates (agonist) or inhibits (antagonist) the NMDA-mediated calcium influx in a sigma-1 receptor-dependent manner.
Conclusion and Future Directions
The 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol scaffold is a promising starting point for the development of novel ligands. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive candidate for targeting a range of biological entities, with a particular potential for sigma receptors. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and initial biological evaluation of this and related compounds. Further derivatization of the pyridine ring, the piperidine nitrogen, and the hydroxyl group can lead to the generation of a library of analogs for comprehensive structure-activity relationship (SAR) studies, ultimately paving the way for the discovery of new therapeutic agents.
References
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Oriental Journal of Chemistry.
- Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
- Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one. (n.d.).
- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
- 1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
- Pyridine: the scaffolds with significant clinical diversity. (n.d.). RSC Medicinal Chemistry.
- 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). Molecules.
- 1-(2-Aminoethyl)piperidin-4-ol. (n.d.). PubChem.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Piperidin-4-ol. (n.d.). PubChem.
- Radioligand binding assays for human 5-HT2A receptor. (n.d.). ChEMBL.
- 4-Piperidinol. (n.d.). CymitQuimica.
- 1-(Pyrimidin-2-yl)piperidin-4-ol. (n.d.). ChemScene.
- Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie.
- Structure of (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene) hydrazinyl)-1,3,5-triazine (DPPT) and its previously published analogue (DMPT). (n.d.).
- Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. (2023). Molecules.
- Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (2015). Drug Testing and Analysis.
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). RSC Advances.
- 1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). SOJ Pharmacy & Pharmaceutical Sciences.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Medicinal Chemistry.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Molecules.
- (4R)-4-[(1R)-1,2-Dihydroxy-ethyl]-1-[(1R)-1-phenyl-ethyl]pyrrolidin-2-one. (2008). Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]
- 11. research.tus.ie [research.tus.ie]
Application Note: Strategic Protection of the Hydroxyl Group in Piperidin-4-ol Derivatives
Executive Summary & Strategic Overview
Piperidin-4-ol (4-hydroxypiperidine) is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous muscarinic receptor antagonists, antihistamines, and kinase inhibitors. Its dual nucleophilic nature—possessing both a secondary amine (
The Core Directive: To successfully protect the hydroxyl group, the amine must be masked first. Attempting direct O-protection on the free amine will invariably lead to N-alkylation/silylation or complex mixtures due to the higher nucleophilicity of the nitrogen atom.[1]
This guide details the two most prevalent industrial workflows for O-protection of the standard intermediate
-
Silylation (TBS): For temporary masking during base-sensitive transformations.[1]
-
Benzylation (Bn): For robust, permanent protection survivable under acidic/basic extremes.[1][2]
Selection Guide: Protecting Group Strategy
Before initiating synthesis, select the protection strategy based on downstream chemical compatibility.
| Feature | tert-Butyldimethylsilyl (TBS) | Benzyl Ether (Bn) | Acetyl/Benzoyl (Ac/Bz) |
| Role | Transient "Shield" | Permanent "Armor" | Orthogonal "Cap" |
| Installation | Mild (Imidazole/DMF) | Harsh (NaH/DMF) | Mild (Pyridine/DCM) |
| Stability | Bases, Oxidizers, Reducers | Acids, Bases, Nucleophiles | Acids, Oxidizers |
| Lability | Acid ( | Hydrogenolysis ( | Base ( |
| Risk Profile | Migration under basic conditions | Elimination to alkene (strong base) | Ester hydrolysis |
Decision Logic Diagram
Figure 1: Decision matrix for selecting the optimal oxygen protecting group.
Prerequisite: N-Masking
Note: If starting from commercial N-Boc-4-hydroxypiperidine, skip to Section 4.[1]
If starting from 4-hydroxypiperidine (free base) or hydrochloride salt :
-
Concept: The nitrogen is orders of magnitude more nucleophilic than the oxygen.[1] We exploit this to selectively protect the amine using Di-tert-butyl dicarbonate (
).[1][3] -
Brief Protocol: Dissolve 4-hydroxypiperidine (1.0 equiv) in DCM/Water (1:1). Add
(2.0 equiv) and (1.1 equiv).[4] Stir vigorously at RT for 12h. Quantitative yield is expected.[1][5]
Protocol A: Silylation (TBS Protection)
Objective: Synthesis of tert-butyl 4-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate. Application: Ideal for reactions requiring mild conditions or when fluoride-triggered deprotection is desired.[1]
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at silicon.[1] Imidazole acts as a nucleophilic catalyst, forming a reactive
Materials & Reagents[1][2][3][6][7]
-
Substrate:
-Boc-4-hydroxypiperidine (1.0 equiv) -
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]
-
Catalyst/Base: Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.5 M]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolution: Add
-Boc-4-hydroxypiperidine and imidazole to the flask. Add anhydrous DMF via syringe.[1] Stir until fully dissolved. -
Addition: Cool the solution to 0°C (ice bath). Add TBSCl portion-wise over 5 minutes.
-
Why? Although the reaction is not violently exothermic, cooling prevents initial racemization risks (minimal here) and controls rate.
-
-
Reaction: Remove ice bath and stir at Room Temperature (23°C) for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with Ninhydrin or PMA (Phosphomolybdic Acid).[1] Product (
) is less polar than starting material ( ).[1] -
Workup (Aqueous Extraction):
-
Purification: Usually not required.[1] If necessary, flash chromatography (SiO2, 0-10% EtOAc in Hexanes).[6]
Protocol B: Benzylation (Williamson Ether Synthesis)
Objective: Synthesis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate.[1] Application: Essential for harsh downstream chemistry (e.g., strong bases, organometallics).
Mechanistic Insight
This is an
-
Critical Risk: The alkoxide is basic.[1] If the reaction is heated excessively,
elimination can occur, yielding the enamine/alkene byproduct ( -Boc-1,2,3,6-tetrahydropyridine).
Materials & Reagents[1][2][3][5][6][7]
-
Substrate:
-Boc-4-hydroxypiperidine (1.0 equiv) -
Base: Sodium Hydride (NaH) (60% dispersion in mineral oil) (1.5 equiv)
-
Electrophile: Benzyl Bromide (BnBr) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF (0.2 M)
-
Additive: Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional catalyst to accelerate reaction via in-situ formation of Benzyl Iodide.[1]
Step-by-Step Procedure
-
Setup: Oven-dry glassware is mandatory.[1] Use a 2-neck flask under positive Nitrogen pressure.
-
NaH Preparation: Place NaH in the flask.
-
Optional: Wash NaH with dry pentane/hexane to remove mineral oil if downstream purification is sensitive, though usually unnecessary for this scale.[1]
-
-
Alkoxide Formation: Dissolve
-Boc-4-hydroxypiperidine in a minimal amount of DMF and add dropwise to the NaH suspension. -
Alkylation: Add Benzyl Bromide dropwise via syringe.
-
Reaction: Allow to warm to RT slowly. Stir for 4–6 hours.
-
Caution: Do not heat above 40°C to avoid elimination.[1]
-
-
Quench (CRITICAL): Cool back to 0°C. Add saturated
solution dropwise. Do not add water directly to NaH. -
Workup: Extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.[1] Dry over
.[1][2][5][7] -
Purification: Flash chromatography is required to remove excess BnBr and mineral oil.[1] Elute with Hexane/EtOAc (9:1 to 4:1).[1]
Quality Control & Troubleshooting
Analytical Validation (NMR)
Upon protection, the chemical shift of the proton at the C4 position (methine proton attached to oxygen) changes distinctively.
| Proton | Unprotected (N-Boc-4-OH) | TBS Protected | Benzyl Protected |
| H-4 (CH-O) | |||
| OH Signal | Broad singlet (~2.0 ppm) | Absent | Absent |
| PG Signals | N/A |
Troubleshooting Table[1]
| Issue | Probable Cause | Corrective Action |
| Low Yield (TBS) | Steric hindrance or wet DMF | Ensure DMF is anhydrous (stored over sieves).[1] Add DMAP (0.1 eq) as co-catalyst.[1] |
| Elimination Product (Alkene) | Reaction temperature too high (Bn protocol) | Keep reaction at 0°C–RT.[1] Do not heat. Switch solvent to THF (lower boiling point/less polar).[1] |
| Incomplete Conversion (Bn) | NaH quality poor | Use fresh NaH. Add TBAI (catalytic) to form more reactive benzyl iodide in situ.[1] |
| N-Alkylation | Free amine present | Ensure starting material is 100% N-Boc protected before O-protection.[1] |
Workflow Diagram[1]
Figure 2: Generalized experimental workflow for O-protection.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (The definitive guide for protection/deprotection conditions).
-
Corey, E. J., & Venkateswarlu, A. (1972).[6] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][6] Journal of the American Chemical Society, 94(17), 6190–6191.
-
BenchChem. (2025).[1][3][5] Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.
-
Total-Synthesis.com. (2024).[1] TBS Protection experimental procedure.
-
National Institutes of Health (NIH). (2021).[1] Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols.
Sources
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
Scalable synthesis routes for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Application Note: Scalable Synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Executive Summary
This guide details the process development and scalable synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol , a pharmacologically relevant fragment often utilized in kinase inhibitor design (e.g., JAK/STAT pathways).
While nucleophilic substitution (alkylation) is a traditional pathway, this protocol prioritizes Reductive Amination via Titanium(IV) Isopropoxide mediation . This route is superior for scale-up due to its "one-pot" nature, avoidance of unstable benzylic halides, and higher atom economy.
Target Audience: Medicinal Chemists, Process Engineers, and CMC Leads.
Retrosynthetic Analysis & Strategy
To design a robust route, we must deconstruct the molecule at its most strategic bond: the C-N bond connecting the piperidine ring to the ethyl-pyridine linker.
Structural Challenges:
-
Steric Hindrance: The reaction site is a secondary carbon (alpha to pyridine), making SN2 substitution sluggish and prone to elimination (E2) side reactions.
-
Ketone Reactivity: In the reductive amination route, 2-acetylpyridine is less electrophilic than an aldehyde, requiring Lewis acid activation for efficient imine formation.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary viable pathways.
Route 1: Titanium-Mediated Reductive Amination (Preferred)
Rationale: Direct reaction of ketones with secondary amines is often slow. The addition of Titanium(IV) isopropoxide (Ti(OiPr)₄) serves a dual purpose:
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Shifts the equilibrium toward the iminium species by trapping the water byproduct.
Protocol Overview
| Parameter | Specification |
| Scale | 10g – 1kg |
| Limiting Reagent | 2-Acetylpyridine |
| Amine Source | 4-Hydroxypiperidine (Free base preferred) |
| Mediator | Ti(OiPr)₄ (1.2 – 1.5 equiv) |
| Reductant | NaBH₄ (Sodium Borohydride) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Yield Target | >85% Isolated |
Step-by-Step Experimental Protocol
Step 1: Iminium Formation (Anhydrous Conditions)
-
Charge a dry reactor (inert atmosphere, N₂) with 2-acetylpyridine (1.0 equiv) and 4-hydroxypiperidine (1.1 equiv).
-
Solvent Addition: Add anhydrous THF or DCM (5 mL/g of ketone). Note: While reduction happens in alcohol, Ti(OiPr)₄ is often handled in aprotic solvents first to prevent premature hydrolysis, though neat mixing is also common.
-
Activation: Add Ti(OiPr)₄ (1.25 equiv) dropwise at ambient temperature. The solution may warm slightly (exothermic).
-
Reaction: Stir at 25–30°C for 6–12 hours . Monitor by TLC or LCMS for the disappearance of the ketone. The mixture will become viscous.
Step 2: Reduction (One-Pot)
-
Dilution: Dilute the viscous mixture with absolute Ethanol (10 mL/g).
-
Cooling: Cool the reaction mass to 0°C .
-
Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Aging: Allow the mixture to warm to room temperature and stir for 2 hours.
Step 3: Quench and Workup (Critical for Titanium Removal) Titanium emulsions can make workup a nightmare. This specific quench breaks the Ti-complexes into filterable solids.
-
Quench: Add water (2 mL/g) slowly. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad. Wash the cake with Ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove organics.
-
Extraction: Dissolve the residue in DCM. Wash with 1N NaOH (to ensure free base) and Brine.
-
Drying: Dry over Na₂SO₄ and concentrate to yield the crude oil.
Process Flow Diagram
Figure 2: Workflow for Ti-mediated reductive amination.
Route 2: Nucleophilic Substitution (Alternative)
Context: Use this route only if 2-acetylpyridine is unavailable or if you have a specific chiral halide precursor.
Risks:
-
Elimination: The 1-(pyridin-2-yl)ethyl halide is prone to E2 elimination to form 2-vinylpyridine under basic conditions.
-
Stability: The chloro-intermediate degrades upon storage.
Protocol:
-
Reagents: 2-(1-Chloroethyl)pyridine (1.0 equiv), 4-Hydroxypiperidine (1.2 equiv), K₂CO₃ (2.0 equiv), KI (0.1 equiv, catalyst).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Condition: Heat to 60°C for 4-8 hours.
-
Workup: Aqueous extraction.
Purification & Quality Control
The crude product from Route 1 is usually >90% pure. For pharmaceutical applications, purification is required.
A. Salt Formation (Scalable Purification) Instead of column chromatography (which is expensive at scale), convert the product to a crystalline salt.
-
Fumarate Salt: Dissolve free base in Ethanol. Add 1.0 equiv Fumaric acid. Heat to dissolve, then cool slowly. Filter the white crystals.
-
HCl Salt: Generate in situ with HCl/Dioxane or HCl/IPA.
B. Analytical Specifications
-
HPLC: C18 Column, Gradient 5-95% MeCN/Water (0.1% TFA). Target peak elutes early due to polarity.
-
NMR (1H): Look for the diagnostic quartet (or broad multiplet) of the CH-N proton at ~3.6-4.0 ppm and the methyl doublet at ~1.4 ppm.
References
-
Reductive Amination with Ti(OiPr)4: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of ketones: an efficient method for the preparation of secondary and tertiary amines." Journal of the Organic Chemistry.
-
General Reductive Amination Guides: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Scale-Up of Piperidine Derivatives: Ripin, D. H., et al. (2003).[1] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development.
-
Safety in Borohydride Reductions: ACS Green Chemistry Institute. "Reductive Amination Guide."
Sources
Application Note: Preparation of Hydrochloride Salts of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
This Application Note and Protocol guide details the synthesis and salt formation of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol , a functionalized piperidine scaffold often utilized in medicinal chemistry as a building block for antihistamines (e.g., Bepotastine analogs) and GPCR ligands.
Executive Summary
This guide provides a robust workflow for the synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol via reductive amination, followed by the controlled preparation of its Mono-hydrochloride and Di-hydrochloride salts.
The target molecule contains two basic nitrogen centers with distinct pKa values:
-
Piperidine Nitrogen (
): Aliphatic, highly basic ( ). -
Pyridine Nitrogen (
): Aromatic, weakly basic ( ).
This basicity difference allows for the selective isolation of the Mono-HCl salt (protonation of
Chemical Context & Strategic Analysis
Structural Considerations
The synthesis utilizes 2-Acetylpyridine and 4-Hydroxypiperidine . The use of 2-acetylpyridine introduces a chiral center at the ethyl linker. While this protocol describes the preparation of the racemate, the salt formation steps are applicable to enantiopure material.
Solubility Profile
-
Free Base: Soluble in DCM, Methanol, Ethanol, Ethyl Acetate. Insoluble in Water (at high pH), Hexanes.
-
Mono-HCl: Soluble in Water, Methanol. Sparingly soluble in Acetone, IPA.
-
Di-HCl: Highly soluble in Water. Hygroscopic. Insoluble in Ether, Hexanes.
Reaction Scheme (Logic Flow)
Figure 1: Strategic workflow for the synthesis and salt selection of the target piperidine scaffold.
Experimental Protocols
Pre-requisite: Synthesis of Free Base
Note: Commercial 4-hydroxypiperidine is often supplied as a hydrochloride salt or hydrate. Ensure the free base is used or neutralized in situ with Triethylamine (TEA).
Reagents:
-
2-Acetylpyridine (1.0 eq)
-
4-Hydroxypiperidine (1.1 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)
) (1.2 eq) [Preferred Lewis Acid] -
Sodium Borohydride (NaBH
) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) -
Methanol (anhydrous)
Protocol:
-
Imine Formation: In a dry flask under
, combine 2-acetylpyridine and 4-hydroxypiperidine in anhydrous Methanol (or neat Ti(OiPr) ). -
Activation: Add Ti(OiPr)
dropwise. Stir at room temperature for 6–12 hours. Rationale: Ti(OiPr) acts as a dehydrating agent and Lewis acid, driving the equilibrium toward the imine/enamine intermediate. -
Reduction: Cool the mixture to 0°C. Carefully add NaBH
in small portions (Exothermic!). Stir for 2 hours, allowing to warm to RT. -
Quench: Quench with 1N NaOH or water. A white precipitate (
) will form. Filter through Celite. -
Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with brine, dry over
, and concentrate to yield the crude Free Base as a viscous oil or low-melting solid.
Protocol A: Preparation of Mono-Hydrochloride Salt
Target: Protonation of the piperidine nitrogen only. Best For: Stable solid storage, non-hygroscopic handling.
| Parameter | Specification |
| Solvent System | Isopropyl Alcohol (IPA) / Ethyl Acetate (1:1) |
| Acid Source | 4M HCl in Dioxane or 1.25M HCl in Ethanol |
| Temperature | 0°C to Room Temperature |
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of the Free Base (approx. 48.5 mmol) in 50 mL of IPA/Ethyl Acetate (1:1 mixture). Ensure complete dissolution; filter if hazy.
-
Acid Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 1.05 equivalents (approx. 12.8 mL of 4M HCl/Dioxane) dropwise over 20 minutes.
-
Critical Control: Maintain temperature <10°C to prevent local overheating and oiling out.
-
-
Crystallization: Remove the ice bath. A white precipitate should begin to form. Stir at room temperature for 2 hours.
-
Troubleshooting: If an oil forms ("oiling out"), reheat to 50°C until dissolved, then cool very slowly with vigorous stirring. Seed crystals may be added at 30°C.
-
-
Filtration: Filter the solid under vacuum/nitrogen.
-
Washing: Wash the cake with cold Ethyl Acetate (2 x 10 mL) to remove unreacted pyridine impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Preparation of Di-Hydrochloride Salt
Target: Protonation of both piperidine and pyridine nitrogens. Best For: High water solubility applications; analytical standards.
| Parameter | Specification |
| Solvent System | Anhydrous Diethyl Ether or MTBE |
| Acid Source | 2M HCl in Diethyl Ether (Anhydrous) |
| Atmosphere | Strictly Inert (Argon/Nitrogen) |
Step-by-Step:
-
Dissolution: Dissolve 5.0 g of the Free Base in 30 mL of anhydrous DCM (Dichloromethane).
-
Acid Addition: Cool to 0°C. Add 2.5 equivalents of HCl in Ether dropwise.
-
Observation: The Di-HCl salt is extremely polar and will precipitate immediately from the non-polar DCM/Ether mix.
-
-
Precipitation: Add 50 mL of Anhydrous Ether to force complete precipitation.
-
Isolation: Because Di-HCl salts are often hygroscopic, rapid filtration under a nitrogen blanket is recommended.
-
Drying: Dry immediately in a vacuum desiccator over
. Do not expose to humid air , as the salt may deliquesce.
Analytical Characterization & Specifications
Expected NMR Signatures (DMSO-d6)
-
Mono-HCl:
-
8.5 (d, 1H, Pyridine
-H): Shift minimal compared to free base. -
10.5–11.0 (br s, 1H):
on piperidine.
-
8.5 (d, 1H, Pyridine
-
Di-HCl:
-
8.8–9.0 (d, 1H, Pyridine
-H): Significant downfield shift due to protonation of the pyridine ring. -
Broad exchangeable protons >10 ppm.
-
8.8–9.0 (d, 1H, Pyridine
Critical Process Parameters (CPPs)
| Parameter | Risk | Mitigation |
| Water Content | Hydrolysis of imine (synthesis) or deliquescence (salt) | Use anhydrous solvents (<0.1% |
| Stoichiometry | Formation of mixed salt species | Precise titration of acid; use 1.05 eq for Mono, >2.2 eq for Di. |
| Temperature | Oiling out during crystallization | Slow cooling ramp (5°C/hour); use seeding. |
References
-
Reductive Amination Methodologies
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Matassini, C., et al.[1] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 2020.
-
-
Piperidine Salt Properties
-
Bepotastine Intermediate Context
-
"Process for preparation of bepotastine drug intermediate." Patent CN109879800B.
-
-
pKa Data for Heterocycles
-
Williams, R. "pKa Data Compiled."[2] Evans Group, Harvard University.
-
Sources
Troubleshooting & Optimization
Removing unreacted 2-acetylpyridine from reaction mixtures
Technical Support Center: Purification & Isolation Topic: Removal of Unreacted 2-Acetylpyridine from Reaction Mixtures Ticket ID: PUR-2AP-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
Removing 2-acetylpyridine (CAS: 1122-62-9) is a frequent challenge due to its high boiling point (~192°C), moderate water solubility, and tendency to streak on silica gel.[1][2] Unlike simple pyridine, the electron-withdrawing acetyl group lowers the basicity of the nitrogen atom (conjugate acid pKₐ ~2.6), rendering standard "mild" acid washes (like citric acid) less effective.[2]
This guide provides three validated workflows for removal, prioritized by the chemical stability of your target product.
Module 1: The Acid-Base Extraction (Primary Method)
Best For: Neutral or Acid-Stable Products.[1][2] Mechanism: Protonation of the pyridine nitrogen converts the lipophilic ketone into a water-soluble pyridinium salt.[1][2]
The Critical Parameter: pH Control
Because the conjugate acid of 2-acetylpyridine has a pKₐ of ~2.6, a weak acid wash (pH 4–5) will fail .[1][2] You must achieve a pH significantly below the pKₐ to drive the equilibrium toward the water-soluble salt.[2]
| Wash Solution | pH | Efficiency | Status |
| 10% Citric Acid | ~2.2 | < 50% Removal | ❌ Avoid |
| Sat. NH₄Cl | ~4.6 | < 10% Removal | ❌ Avoid |
| 1M HCl | ~0.0 | > 99% Removal | ✅ Recommended |
| 2M H₂SO₄ | < 0.0 | > 99% Removal | ✅ Recommended |
Step-by-Step Protocol
-
Dilution: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate or Diethyl Ether). Note: DCM can be used but often forms stubborn emulsions with pyridinium salts.[1][2]
-
First Wash (Removal): Wash the organic layer 3 times with 1M HCl (Volume ratio 1:1).[1]
-
Second Wash (Polishing): Wash with Brine (Saturated NaCl) to remove residual acid and water.[1]
-
Drying: Dry over Na₂SO₄ and concentrate.
⚠️ Warning: If your product contains a basic amine, it will also be extracted into the acid layer.[1] See Module 2.
Module 2: Chromatographic Purification
Best For: Acid-Sensitive or Basic Products (where acid wash is impossible).[1][2] The Issue: The basic nitrogen of 2-acetylpyridine interacts with acidic silanol groups on silica, causing "tailing" (streaking) that co-elutes with your product.[1][2]
Solution A: The "Modifier" Method (Silica Gel)
Add a competing base to your mobile phase to block silanol sites.[1]
-
Concentration: 1% v/v in your solvent system (e.g., 1% TEA in Hexane/EtOAc).[1]
-
Protocol:
-
Pre-rinse the column with the eluent containing TEA.[1]
-
Run the column.[1][2] 2-Acetylpyridine will elute as a sharp, defined spot rather than a streak.[2]
-
Removal of TEA: TEA is volatile.[1][2] It will be removed during rotovap, or you can do a quick wash with pH 7 buffer if your product allows.[1][2]
-
Solution B: Alumina (Neutral)
Switch stationary phases.[1] Neutral Alumina (Brockmann Grade III) lacks the acidic protons of silica.
Module 3: Scavenging & Distillation
Best For: High-Throughput or Large Scale.[1][2][5]
Method A: Solid Phase Extraction (SCX Resins)
For small-scale parallel synthesis, use Strong Cation Exchange (SCX) cartridges.[1]
-
Dissolve mixture in MeOH/DCM.
-
Result: The basic 2-acetylpyridine binds to the sulfonic acid resin.[1][2] Your neutral product elutes.
-
Regeneration: Not recommended; treat resin as disposable.[1][2]
Method B: Azeotropic Removal (Vacuum)
Direct evaporation is difficult due to the 192°C boiling point.[1]
-
Azeotrope: Co-evaporation with Toluene can help carry over the ketone, but this is generally less efficient than acid washing.[1][2]
Visual Decision Matrix
Use the following logic flow to determine the correct removal strategy for your specific reaction mixture.
Figure 1: Decision tree for selecting the optimal purification method based on product stability.
Frequently Asked Questions (FAQs)
Q: Can I use Copper Sulfate (CuSO₄) solution to wash it out, like I do for pyridine? A: Proceed with caution. While 2-acetylpyridine does chelate metals (forming complexes with Cu, Ni, Zn), the resulting complexes are often less water-soluble than the simple pyridine-copper complex.[2] You risk precipitating a blue/green sludge at the interface that traps your product.[1] The 1M HCl wash is cleaner and more reliable.[1][2]
Q: I rotovapped my reaction and it still smells like popcorn/corn chips. Is it 2-acetylpyridine? A: Yes. 2-Acetylpyridine has a distinct, tenacious odor often described as "popcorn," "roasted," or "nutty" (it is used as a flavoring agent).[2] The human nose is sensitive to it at ppm levels.[2] Even if NMR looks clean, trace amounts may remain.[1][2] A high-vacuum drying step (overnight) is usually required to remove the final traces.[1][2]
Q: Why did my product disappear after the acid wash? A: Check the pKₐ of your product. If your product has a basic nitrogen, it protonated and went into the aqueous HCl layer.[2]
-
Recovery: Take the acidic aqueous layer, neutralize it carefully with NaOH until pH > 10, and re-extract with organic solvent. Your product (and the 2-acetylpyridine) will return to the organic layer.[2] You must then use Method 2 (Chromatography) to separate them.[1]
References
-
PubChem. (n.d.).[1][2] 2-Acetylpyridine (Compound).[1][2][6][7][8][9][10][11][12] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link]
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Reference for general pyridine basicity and solubility principles).
Sources
- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. 2-Acetylpyridine, 98% 1122-62-9 India [ottokemi.com]
- 7. scent.vn [scent.vn]
- 8. 2-Acetylpyridine manufacturers and suppliers in China - ODOWELL [odowell.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-乙酰基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reductive Amination Failures with 4-Piperidinol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reductive amination reactions involving 4-piperidinol and its derivatives (e.g., 4-piperidone). The question-and-answer format is designed to directly address common failures and provide scientifically-grounded solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the reductive amination of 4-piperidinol or its corresponding ketone, 4-piperidone.
Q1: My reductive amination is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in reductive amination can stem from several factors, primarily incomplete imine/iminium ion formation, undesired side reactions, or suboptimal reaction conditions.[1]
Primary Causes & Solutions:
-
Incomplete Imine Formation: The reaction between the carbonyl group of your aldehyde/ketone and the secondary amine of 4-piperidinol is a reversible equilibrium.[2] If the intermediate iminium ion doesn't form efficiently, the subsequent reduction to the desired tertiary amine will be poor.
-
Solution: To drive the equilibrium towards the imine, it is often beneficial to remove the water that is formed as a byproduct. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation with a suitable solvent (e.g., toluene).[3] For less reactive substrates, adding a catalytic amount of a weak acid, such as acetic acid, can catalyze imine formation.[3][4]
-
-
Suboptimal Choice of Reducing Agent: The choice of reducing agent is critical and depends on the reactivity of your specific substrates.
-
Solution: For many reductive aminations, particularly with ketones like 4-piperidone, a mild and selective reducing agent is preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it selectively reduces the iminium ion over the starting carbonyl compound.[1][3][4][5] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde or ketone, leading to the formation of an alcohol byproduct and consuming the starting material.[1][3][5]
-
-
Inappropriate Reaction Conditions: Temperature and solvent choice can significantly influence the reaction rate and overall yield.
-
Solution: While many reductive aminations proceed well at room temperature, gentle heating may be necessary for less reactive starting materials.[3] Common solvents include 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[3][4][6] Protic solvents like methanol can sometimes accelerate imine formation but may not be compatible with all reducing agents, such as NaBH(OAc)₃.[3][6][7]
-
Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
The formation of side products is a common hurdle. The two most frequently observed side reactions are the reduction of the starting carbonyl compound and over-alkylation.
-
Reduction of Carbonyl to Alcohol: This occurs when the reducing agent reacts with your starting aldehyde or ketone before it can form the imine with 4-piperidinol.
-
Troubleshooting: As mentioned previously, using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is crucial.[3][5][8] These reagents show a strong preference for reducing the protonated imine (iminium ion) over a neutral carbonyl group.[5][8] If you must use a stronger reductant like NaBH₄, it is best to perform the reaction in a stepwise manner: first, allow the imine to form completely, and only then add the reducing agent.[3][6]
-
-
Over-alkylation: This is less of a concern when starting with a secondary amine like 4-piperidinol, as the product is a tertiary amine which is generally less reactive towards further alkylation. However, if you are using a primary amine with a piperidone, the secondary amine product can be more nucleophilic than the starting amine and react further with the ketone to form a tertiary amine byproduct.[1][3]
Q3: My reaction seems to be stalled, with a lot of unreacted starting material. What should I try?
A stalled reaction often points to issues with substrate reactivity or catalyst efficiency.
-
Poorly Electrophilic Carbonyl or Nucleophilic Amine: Some aldehydes and ketones are less reactive, and certain amines can be poor nucleophiles, leading to sluggish reactions.[9]
-
Solution: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can help to activate the carbonyl group and promote imine formation.[9][10] For particularly stubborn cases, pre-forming the imine under dehydrating conditions before adding the reducing agent can be beneficial.
-
Q4: I am struggling with the purification of my final product. What are some effective strategies?
Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Standard Purification: Flash column chromatography is a common method for purifying the crude product.[3] The choice of solvent system will depend on the specific polarity of your compound.
-
Acid-Base Extraction: If your product is an amine, you can often use acid-base extraction to separate it from neutral organic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent. This process can be repeated to improve purity.
Frequently Asked Questions (FAQs)
What is the best reducing agent for reductive amination with 4-piperidinol?
For most applications involving 4-piperidinol or 4-piperidone, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[1][4][5] Its mild nature and selectivity for the iminium ion over the carbonyl starting material help to minimize side reactions and often lead to higher yields.[3][5][8]
Should I run my reaction in one pot or in a stepwise fashion?
The choice between a one-pot or stepwise procedure depends on your substrates and the reducing agent.
-
One-Pot: When using a selective reducing agent like NaBH(OAc)₃, a one-pot procedure where the amine, carbonyl, and reducing agent are all mixed together is often successful and more time-efficient.[7]
-
Stepwise: If you are using a less selective reducing agent like NaBH₄, a stepwise approach is recommended.[3][6] In this case, you would first mix the amine and carbonyl to form the imine, and then add the NaBH₄ to carry out the reduction. This prevents the NaBH₄ from reducing the starting carbonyl compound.[6]
Can I use methanol as a solvent with sodium triacetoxyborohydride (NaBH(OAc)₃)?
It is generally not recommended to use methanol with NaBH(OAc)₃. NaBH(OAc)₃ is sensitive to water and can react with protic solvents like methanol.[6] Aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are better choices.[4][6][7]
How can I monitor the progress of my reductive amination?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of your starting materials (aldehyde/ketone and amine) and the appearance of a new spot corresponding to your product. It is helpful to run lanes for your starting materials alongside the reaction mixture to aid in identification.
Visualizing the Workflow & Troubleshooting
General Reductive Amination Workflow
Caption: General workflow for reductive amination.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Key Reagent Comparison
| Reducing Agent | Chemical Formula | Typical Solvent(s) | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective for imines/iminium ions; suitable for one-pot reactions.[4][6] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Mild and selective; effective but toxic due to cyanide.[5][8] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Stronger reductant; can reduce aldehydes/ketones; best used in a stepwise manner.[5][6] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv.) and 4-piperidinol (1.0-1.2 equiv.).
-
Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[3]
-
Acid Catalyst (Optional): For less reactive substrates, add a catalytic amount of acetic acid (0.1-1.0 equiv.).[3]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.1-1.5 equiv.) portion-wise to the stirred solution.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[3]
Protocol 2: Stepwise Reductive Amination using NaBH₄
This protocol is useful when using a less selective reducing agent or to minimize side reactions.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and 4-piperidinol (1.0 equiv.) in a suitable solvent like methanol. If necessary, add a dehydrating agent such as molecular sieves to drive the imine formation to completion. Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR.[3]
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.1-1.5 equiv.) in small portions.[3]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. Dry the combined organic layers, filter, and concentrate to yield the crude product. Purify as necessary.[3]
References
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1339-1351. Retrieved from [Link]
-
Askin, D. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. Retrieved from [Link]
-
Reddit. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. organicreactions.org [organicreactions.org]
- 10. organic-chemistry.org [organic-chemistry.org]
Optimizing enantiomeric excess of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Technical Support Center: Optimizing Enantiomeric Excess of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Executive Summary
Product: 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol CAS (Generic/Racemic): 1219957-56-0 (Analog reference) Target Specification: >98% ee (R or S enantiomer), >99% Chemical Purity.[1][2] Critical Challenge: The stereocenter at the benzylic position (α-to-pyridine) is chemically labile due to the electron-withdrawing nature of the pyridine ring, making it susceptible to racemization under basic conditions or high temperatures.
This guide addresses the optimization of enantiomeric excess (ee) through two primary validated workflows: Asymmetric Reductive Amination (ARA) and Classical Chiral Resolution .
Part 1: Synthesis & Optimization Workflows
Method A: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)
Best for: High-value synthesis, gram-scale, minimizing waste.
The Mechanism: Direct reductive amination of 2-acetylpyridine and piperidin-4-ol using a chiral Iridium complex. The reaction proceeds via the formation of a ketimine intermediate, which is then enantioselectively reduced.
Protocol:
-
Imine Formation:
-
Mix 2-acetylpyridine (1.0 eq) and piperidin-4-ol (1.1 eq) in anhydrous Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol).
-
Add Ti(OiPr)4 (1.5 eq) to drive equilibrium if conversion is sluggish. Stir at RT for 4–6 h.
-
-
Asymmetric Reduction:
-
Catalyst Preparation: In a glovebox, mix
(1 mol%) and a chiral ligand such as (S,S)-f-Binaphane or (S)-MeO-BoQPhos (2.2 mol%) in the solvent. Stir for 30 min. -
Add Additive: Add Iodine (
, 5 mol%) or Phosphoric Acid (5 mol%) to activate the catalyst. -
Hydrogenation: Transfer the imine solution to the catalyst mixture. Pressurize with
(30–50 bar). Stir at 25–40°C for 12–24 h.
-
Optimization Table: ARA Parameters
| Parameter | Recommended Setting | Why? |
| Solvent | TFE or MeOH/DCM (1:1) | TFE stabilizes the imine and enhances Ir-catalyst turnover. |
| Pressure | 30–50 bar | High pressure favors the reduction rate over imine hydrolysis. |
| Additive | ||
| Temp | < 40°C | Higher temps increase the rate of racemization of the product. |
Method B: Classical Resolution via Diastereomeric Salt Formation
Best for: Multi-kilogram scale, lower cost, robust purification.
The Mechanism: The basic nitrogen of the piperidine allows for salt formation with chiral acids. The target molecule has two basic centers, but the piperidine nitrogen is more accessible.
Protocol:
-
Screening: Dissolve racemic 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol in hot Ethanol (EtOH) or Isopropanol (IPA).
-
Resolving Agent: Add 0.5–1.0 eq of Di-benzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic Acid .
-
Crystallization: Heat to reflux until clear, then cool slowly (1°C/min) to RT. Allow to stand for 12 h.
-
Recrystallization: Filter the precipitate. Recrystallize from EtOH/Water (9:1) to upgrade ee from ~80% to >99%.
-
Free Basing: Treat the salt with 1M NaOH and extract with DCM.
Part 2: Visualization of Pathways
The following diagram illustrates the decision logic for selecting the synthesis route and the mechanism of the Iridium-catalyzed pathway.
Caption: Decision matrix for optimizing enantiomeric excess via asymmetric synthesis (ARA) or classical resolution.
Part 3: Troubleshooting & FAQs
Issue 1: Low Enantiomeric Excess (ee < 80%) in ARA
Q: I am using the standard Ir-catalyst conditions, but my ee is stuck at 75%. What is wrong? A: This is often due to "background reaction" or improper imine formation.
-
Cause: If the imine is not fully formed before
is introduced, non-selective reduction of the ketone followed by alkylation can occur, or the achiral imine hydrolysis competes. -
Fix: Ensure complete imine formation before adding the catalyst. Use a Dean-Stark trap or molecular sieves.
-
Advanced Fix: Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE activates the imine for reduction and often boosts ee by 10–15% due to hydrogen bonding effects with the substrate.
Issue 2: Product Racemization during Work-up
Q: My in-process check shows 95% ee, but the isolated solid is 88% ee. Why?
A: The benzylic proton (α-to-pyridine) is acidic (
-
Cause: Using strong bases (like KOH or heating with
) during the free-basing step or work-up can cause enolization and racemization. -
Fix: Use mild bases like
or for neutralization. Keep the temperature below 40°C during solvent evaporation. Avoid prolonged exposure to silica gel, which can be slightly acidic/basic enough to catalyze racemization over time.
Issue 3: Resolution Yield is Low (< 20%)
Q: The salt precipitates, but the yield is terrible. How do I improve throughput? A: You might be suffering from "Solubility Traps."
-
Cause: The diastereomeric salt is too soluble in pure Ethanol.
-
Fix: Add an anti-solvent like MTBE or Ethyl Acetate to the mixture after the initial crystallization begins.
-
Protocol Adjustment: Use the "Pope-Peachy" method: Use 0.5 eq of the chiral acid and 0.5 eq of a mineral acid (HCl) to force the non-desired enantiomer to stay in solution as the hydrochloride salt, while the desired enantiomer precipitates as the tartrate.
Part 4: References
-
BenchChem. (2025).[3] A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine. Retrieved from
-
University of Liverpool. (2025). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. Retrieved from
-
ResearchGate. (2025).[4] Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. Retrieved from
-
Google Patents. (2003). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved from
-
MDPI. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex. Retrieved from
Sources
Technical Support Center: Solubility & Handling Guide for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
[1][2][3]
Executive Summary & Chemical Profile[1][2][3][4][5]
Compound: 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol Class: Pyridine-substituted piperidine / Dibasic amino-alcohol Physicochemical Context: This molecule contains two distinct basic centers and one polar hydroxyl group.[1][2][3] Its solubility behavior is strictly pH-dependent.[1][2][3] The most common issue reported by researchers is the inability to dissolve the free base form in neutral water (pH 7.0), where it often forms a cloudy suspension or precipitates upon standing.[1][3][4]
| Property | Value (Estimated) | Implication for Solubility |
| pKa 1 (Piperidine N) | ~9.2 – 9.8 | Protonated at pH < 9.[1][2][3] Acts as the primary solubilizing charge.[1][2][3][4] |
| pKa 2 (Pyridine N) | ~5.2 – 5.4 | Protonated only at acidic pH (< 5).[2][3][4] Adds significant polarity when charged.[1][2][3][4] |
| LogP (Lipophilicity) | ~1.5 – 2.0 | Moderate lipophilicity.[2][3][4] Requires ionization or co-solvents for high concentrations.[1][2][3][4] |
| H-Bond Donors | 1 (-OH) | Aids solubility but insufficient to overcome crystal lattice energy of the free base.[1][2][3] |
Troubleshooting Guide (Q&A)
Q1: Why does the compound remain a cloudy suspension in water even after vortexing?
Diagnosis: You are likely working with the free base form of the compound in neutral water (pH ~7).[2][3][4] Mechanism: At pH 7, the pyridine ring is uncharged (hydrophobic), and the piperidine nitrogen exists in an equilibrium between protonated and unprotonated states.[1][3][4] The uncharged fraction drives aggregation due to the lipophilic ethyl-pyridine moiety.[1][2][3] Solution:
-
Acidification: Lower the pH to < 4.0 using 0.1 M HCl or Acetic Acid.[1][2][3][4] This protonates both nitrogen centers, forcing the molecule into solution due to charge-charge repulsion.[1][2][3]
-
Salt Conversion: If your assay tolerates it, convert the solid to a Dihydrochloride (2HCl) salt in situ before adding bulk water (See Protocol A).[3][4]
Q2: I need a stock solution for cell culture (pH 7.4). How do I keep it soluble?
Diagnosis: Direct dissolution in media causes precipitation because the pH (7.[2][3][4]4) is close to the precipitation point of the free base.[1][2][3][4] Solution: Use the "Solvent Shift" method.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[1][2][3][4]
-
Dilute this stock into the culture medium. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[2][3]
-
Note: If precipitation occurs upon dilution, pre-complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended.[1][2][3]
Q3: Can I use ethanol instead of DMSO?
Answer: Yes, but with caveats. Ethanol is a protic solvent and dissolves the free base well.[1][2][3][4] However, ethanol evaporates faster than DMSO, potentially changing stock concentration over time.[1][3][4]
Experimental Protocols
Protocol A: In Situ Salt Formation for Aqueous Stock
Use this method if you strictly require an aqueous stock without organic co-solvents.[2]
-
Weighing: Weigh 10 mg of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol into a glass vial.
-
Acidification: Add 1.0 equivalent (molar ratio) of 1 M HCl.
-
Calculation:
[4]
-
-
Dissolution: Vortex for 30 seconds. The solid should dissolve immediately as it converts to the hydrochloride salt.[1][2][3][4]
-
Dilution: Add sterile water or saline to reach the desired volume.
-
Verification: Check pH. It should be acidic (~pH 4-5).[2][3] If used for animal injection, buffer carefully to pH 6 using dilute NaOH, ensuring you do not overshoot pH 8 (precipitation risk).[3][4]
Protocol B: Preparation of 100 mM DMSO Stock
Standard method for High-Throughput Screening (HTS) and Cell Assays.[1][2]
-
Calculate the volume of DMSO required:
.[3][4] -
Add anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex vigorously for 1 minute.
-
Sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution of micro-aggregates.
-
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Visualizations
Figure 1: Solubility Decision Tree
Follow this logic flow to determine the optimal solubilization strategy based on your application.
Caption: Decision matrix for solubilizing 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol based on experimental constraints.
Scientific Rationale & Mechanism
The solubility challenges of this molecule are governed by the Henderson-Hasselbalch equation applied to its two ionizable centers.[1][2][3]
-
The Pyridine Effect: The pyridine ring is planar and lipophilic.[1][2][3][4] In neutral water, it promotes
- stacking interactions between molecules, increasing the lattice energy of the solid state [1].[1][3][4] -
The Piperidine Bridge: While the piperidin-4-ol moiety is polar, the ethyl linker creates a flexible hydrophobic chain.[1][2][3] When the piperidine nitrogen is uncharged (free base), the molecule folds to minimize water contact with the ethyl-pyridine arm, leading to aggregation [2].[1][3][4]
-
Protonation Strategy: Lowering the pH below the pKa of the piperidine nitrogen (~9.[1][2][3][4]5) ensures it carries a positive charge (
).[2][3][4] This charge disrupts the hydrophobic aggregation through electrostatic repulsion and ion-dipole interactions with water, drastically increasing solubility (>50 mg/mL in 0.1 M HCl) [3].[1][3][4]
References
-
Solubility of Pyridine Derivatives: Anderson, B. D., & Flora, K. P. (1996).[1][3][4] Preparation of Water-Soluble Compounds through Salt Formation.[1][2][3] The Practice of Medicinal Chemistry. [4]
-
Piperidine Conformational Analysis: Rubin, M., et al. (2002).[2][3][4] Conformation and Solubility Properties of 4-Substituted Piperidines.[1][2][3] Journal of Organic Chemistry. [1][2][4]
-
pH-Dependent Solubility Protocols: Avdeef, A. (2003).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][3][4] Wiley-Interscience.[1][2][3] [4]
Technical Support Center: Minimizing Side Reactions in the Alkylation of Aminopyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most notoriously difficult transformations in heterocyclic chemistry: the regioselective N-alkylation of aminopyridines .
Direct alkylation of these ambident nucleophiles often leads to a mixture of undesired endocyclic (ring nitrogen) alkylation, exocyclic (amino nitrogen) alkylation, and over-alkylation. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure you achieve strict, regioselective mono-alkylation.
Part 1: Mechanistic Causality (The "Why")
Before troubleshooting, we must understand the electronic environment of aminopyridines (e.g., 2-aminopyridine). The lone pair on the exocyclic amino group is highly delocalized into the electron-deficient pyridine ring via resonance[1].
The Regioselectivity Trap: Because of this resonance, the endocyclic ring nitrogen possesses a higher electron density than the exocyclic amine. Under standard, kinetically controlled direct alkylation conditions (e.g., using alkyl halides and weak bases like K₂CO₃), electrophilic attack occurs preferentially at the ring nitrogen, yielding unwanted pyridinium salts[1]. Overcoming this requires shifting from kinetic control to thermodynamic or anion control.
Workflow for selecting the optimal aminopyridine alkylation strategy.
Part 2: Troubleshooting FAQs
Q1: I am trying to alkylate 2-aminopyridine with an alkyl halide, but NMR shows I am exclusively getting a pyridinium salt. How do I redirect the alkylation to the exocyclic amine? A1: You must completely deprotonate the exocyclic amine prior to adding your electrophile. By using a strong, non-nucleophilic base (e.g., NaH, NaNH₂, or LiHMDS), you generate an amide anion. This anion is vastly more nucleophilic than the neutral ring nitrogen, forcing the reaction to proceed exclusively via exocyclic C–N bond formation[1].
Q2: I used NaH and successfully redirected the alkylation, but now I am seeing 20-30% of the di-alkylated (tertiary amine) byproduct. How can I achieve strict mono-alkylation? A2: Direct SN2 alkylation is fundamentally difficult to control because the mono-alkylated product is often more nucleophilic than the starting material. To achieve strict mono-alkylation, abandon direct alkylation and utilize Reductive Amination [2]. By condensing the aminopyridine with an aldehyde to form an imine, followed by in situ reduction, you inherently limit the reaction to a single alkyl addition.
Q3: Are there catalytic, green alternatives to reductive amination that avoid stoichiometric hydride waste? A3: Yes. The Borrowing Hydrogen (Hydrogen Autotransfer) methodology is highly recommended for scale-up. Using an Ir(III) or Ru(II) catalyst, you can use stable primary alcohols as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, facilitates condensation with the aminopyridine, and then returns the hydrogen to reduce the resulting imine[3],[4]. Water is the only byproduct.
Q4: I am alkylating a standard aliphatic amine and using pyridine as the acid scavenger (base). However, the pyridine is reacting with my alkyl halide. What should I do? A4: Pyridine is a relatively strong nucleophile and will competitively react with unhindered alkyl halides (especially iodides and benzyl bromides). Replace pyridine with a sterically hindered base such as N,N-diisopropylethylamine (DIPEA/Hunig's base) or 2,6-lutidine. These bases provide the necessary proton-scavenging ability without the nucleophilicity that leads to quaternization[5].
Q5: I am working with complex N-aryl-N-aminopyridinium derivatives. Is there a way to mono-alkylate these without strong bases? A5: Recent advancements have introduced self-limiting alkylation via highly nucleophilic pyridinium ylides. By treating N-aminopyridinium salts with mild bases, a transient ylide is formed that undergoes rapid mono-alkylation. Crucially, the resulting product undergoes in situ depyridylation, rendering it less nucleophilic than the starting material and entirely preventing over-alkylation[6].
Part 3: Experimental Protocols
Protocol A: Regioselective Exocyclic Mono-Alkylation via Anion Control
Use this when reductive amination is not viable and you must use an alkyl halide.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2-aminopyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.05 equiv) portion-wise.
-
Causality Check: The strong base deprotonates the exocyclic amine, forming the highly nucleophilic amide anion.
-
Self-Validation: Monitor for hydrogen gas evolution. Do not proceed until bubbling completely ceases (approx. 30 mins).
-
-
Alkylation: Add the alkyl halide (1.0 equiv) dropwise. Keep the alkyl halide strictly stoichiometric to minimize di-alkylation.
-
Completion: Warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Ir-Catalyzed Borrowing Hydrogen Mono-Alkylation
The premier method for green, self-limiting mono-alkylation using alcohols[3],[4].
-
Setup: In a nitrogen-filled glovebox, charge a pressure tube with 2-aminopyridine (1.0 equiv), primary alcohol (1.2 equiv), and[Cp*IrCl₂]₂ catalyst (2 mol%).
-
Activation: Add a catalytic amount of base (e.g., NaOtBu, 10 mol%) and anhydrous toluene (0.5 M).
-
Reaction: Seal the tube, remove from the glovebox, and heat to 110 °C for 16 hours.
-
Causality Check: Elevated heating is thermodynamically required to drive the initial endothermic dehydrogenation of the alcohol to the aldehyde.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove the Ir-catalyst, and concentrate for column chromatography.
Ir-catalyzed borrowing hydrogen cycle for self-limiting mono-alkylation.
Protocol C: Reductive Amination with NaBH(OAc)₃
The standard benchtop method for strict mono-alkylation[2].
-
Imine Formation: Dissolve 2-aminopyridine (1.0 equiv) and your target aldehyde (1.05 equiv) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze imine condensation. Stir at room temperature for 1 hour.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Causality Check: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, preventing side reactions.
-
-
Isolation: Stir for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid, extract with DCM, dry, and concentrate.
Part 4: Quantitative Data Presentation
Summarizing the strategic choices for aminopyridine alkylation:
| Methodology | Reagents | Regioselectivity (Exo:Endo) | Over-alkylation Risk | Typical Yield | Environmental Impact |
| Direct SN2 | R-X, K₂CO₃, MeCN | Poor (Mostly Endo) | High | 10-30% | Moderate |
| Anion Control | R-X, NaH, DMF | Excellent (>95:5) | Moderate | 60-85% | Moderate (Halide waste) |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Perfect (100:0) | Very Low | 75-95% | High (Borate waste) |
| Borrowing Hydrogen | Alcohol, Ir-Catalyst | Perfect (100:0) | None | 70-90% | Low (Water byproduct) |
References
1.[6] Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. 2.[3] Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. 3.[4] Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. DICP. 4.[2] A Facile N-Monoalkylation of Aminopyridines. ResearchGate. 5.[5] A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. 6.[1] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.
Sources
Technical Support Center: Stability of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Welcome to the technical support center for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is a heterocyclic compound containing both a pyridine and a piperidine ring. The presence of these nitrogen-containing rings, along with a hydroxyl group, dictates its chemical behavior and stability. The basic nitrogen atoms on both the pyridine and piperidine rings make the molecule susceptible to protonation in acidic environments. This protonation can influence its solubility and, more critically, its stability.
Understanding the potential degradation pathways is essential for developing robust analytical methods and stable formulations. Forced degradation studies are a key component in assessing the intrinsic stability of a drug substance by subjecting it to stress conditions like acid, base, heat, and oxidation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol under acidic conditions?
A1: The primary stability concern is the potential for acid-catalyzed degradation. The molecule has two basic nitrogen atoms—one on the pyridine ring and one on the piperidine ring—which will be protonated at low pH. This protonation can make adjacent bonds more susceptible to cleavage. Specifically, the benzylic-type carbon-nitrogen bond between the ethyl group and the piperidine ring could be a point of weakness.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
A2: Based on its structure, plausible degradation pathways under acidic stress could involve:
-
Cleavage of the C-N bond: The bond between the ethyl side chain and the piperidine nitrogen could undergo cleavage. This is often the rate-determining step in the hydrolysis of similar structures.
-
Dehydration: The tertiary alcohol on the piperidine ring could undergo acid-catalyzed dehydration to form an alkene.
-
Ring Opening: While less common under mild acidic conditions, strong acid and heat could potentially lead to the opening of the piperidine ring.
Identifying degradation products is crucial for understanding these pathways and ensuring patient safety in pharmaceutical development.[1]
Q3: How does pH affect the stability of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol in aqueous solutions?
A3: The stability of the compound is expected to be pH-dependent. Generally, compounds with amine functionalities are more stable in neutral to slightly basic conditions. In strongly acidic solutions, the increased protonation can accelerate degradation. It is crucial to experimentally determine the pH-rate profile to identify the optimal pH range for stability.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for separating the parent compound from its degradation products.[3] For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[3][4] Gas Chromatography (GC) could also be suitable if the compound or its degradation products are thermally stable and volatile.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram during acidic stress testing. | Degradation of the parent compound. | 1. Confirm the identity of the new peaks using LC-MS to understand the degradation pathway. 2. Perform a peak purity analysis of the parent peak to ensure no co-eluting degradants.[1] 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound to improve peak shape.[5] |
| Poor mass balance in forced degradation studies. | Formation of non-UV active or volatile degradation products.[5] | 1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector.[5] 2. Employ a gradient elution method in HPLC to ensure all potential degradants are eluted. |
| Inconsistent results in stability studies. | Instability of stock or working solutions. | 1. Prepare solutions fresh before each experiment. 2. Store stock solutions at low temperatures (e.g., 2-8°C) and protect from light. 3. Verify the stability of the compound in the chosen analytical solvent. |
| Precipitation of the compound in acidic buffer. | The hydrochloride salt of the compound may have lower solubility in certain aqueous/organic mixtures. | 1. Determine the solubility of the compound at different pH values. 2. Adjust the concentration of the stock solution or the composition of the buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
This protocol outlines a typical procedure for assessing the stability of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol under acidic conditions.
Objective: To evaluate the degradation of the compound in the presence of acid and to identify potential degradation products.
Materials:
-
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of NaOH.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.
-
Analyze any new peaks with LC-MS to determine their mass and propose structures for the degradation products.
-
Workflow for Stability Testing
Caption: Workflow for Acidic Forced Degradation Study.
Potential Acid-Catalyzed Degradation Pathway
Caption: A possible acid-catalyzed degradation pathway.
Data Presentation
The results of a forced degradation study should be presented clearly to show the extent of degradation under different conditions.
Table 1: Example Data from an Acidic Forced Degradation Study at 60°C
| Time (hours) | Assay of Parent (%) in 0.1 M HCl | % Degradation in 0.1 M HCl | Assay of Parent (%) in 1 M HCl | % Degradation in 1 M HCl | Major Degradation Products Formed |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | - |
| 2 | 98.5 | 1.5 | 95.2 | 4.8 | Degradant A, Degradant B |
| 4 | 96.8 | 3.2 | 90.1 | 9.9 | Degradant A, Degradant B |
| 8 | 93.2 | 6.8 | 82.5 | 17.5 | Degradant A, Degradant B |
| 24 | 85.1 | 14.9 | 65.7 | 34.3 | Degradant A, Degradant B |
Conclusion
The stability of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol under acidic conditions is a critical parameter that requires careful evaluation. By understanding the potential degradation pathways and employing robust analytical methods, researchers can ensure the quality and reliability of their data. This guide provides a foundational framework for initiating these studies. For further assistance, please do not hesitate to contact our technical support team.
References
- Benchchem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
- (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- (n.d.). osha-73.pdf.
- Benchchem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PMC.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. biomedres.us [biomedres.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 1-(1-(Pyridin-2-yl)ethyl) linker formation
Welcome to the Technical Support Center. As drug development increasingly relies on complex, sterically hindered
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind reaction failures, compare quantitative outcomes of different synthetic strategies, and provide a self-validating protocol to ensure your linker formation succeeds on the first attempt.
Mechanistic Troubleshooting & FAQs
Q: Why does standard nucleophilic substitution (
Mechanistic bifurcation of 1-(pyridin-2-yl)ethyl electrophiles during alkylation.
Q: I switched to Direct Reductive Amination (DRA) using 2-acetylpyridine, but the reaction stalls. What is the cause?
A: DRA of 2-acetylpyridine suffers from two distinct bottlenecks. First, the methyl group of the ketone introduces steric bulk that thermodynamically disfavors imine condensation compared to less hindered aldehydes. Second, and more critically, the pyridyl nitrogen is a strong
Q: How can I overcome this without utilizing specialized transition metal catalysts?
A: By utilizing a Lewis acid-mediated, metal-free reduction pathway. Adding Titanium(IV) isopropoxide (
Quantitative Comparison of Linker Formation Strategies
To guide your experimental design, review the empirical data summarizing the efficiency of various linker installation methods:
| Synthesis Strategy | Typical Yield | Primary Byproduct | Key Limitation | Recommended Use Case |
| Direct Alkylation (Mesylate/Halide) | < 20% | 2-Vinylpyridine | E2 Elimination | Not recommended for basic amines |
| Standard DRA (Pd/C + H₂) | < 10% | Unreacted Ketone | Catalyst Poisoning | Avoid for 2-acylpyridines |
| Lewis-Acid Mediated DRA | 75 - 90% | Reduced Alcohol | Requires anhydrous conditions | General laboratory scale synthesis |
| Ir-Catalyzed Asymmetric DRA | Up to 97% | Trace Imine | Requires specialized Ir-CPA catalysts | Enantioselective drug development |
Self-Validating Experimental Protocol: Lewis-Acid Mediated DRA
This protocol utilizes
Optimized workflow for sterically hindered direct reductive amination.
Step 1: Imine Condensation
-
In an oven-dried flask under nitrogen, dissolve 2-acetylpyridine (1.0 eq) and your target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Add
(2.0 eq) dropwise at room temperature. Stir for 12 hours. -
Validation Check: Before adding the reducing agent, withdraw a 10 µL aliquot, quench in 100 µL of saturated
, extract with EtOAc, and analyze via LC-MS.-
Causality: You must observe the mass of the imine intermediate
and the disappearance of the 2-acetylpyridine peak. Do not proceed to reduction until conversion is >90%. If stalled, heat to 50 °C for 4 hours.
-
Step 2: Non-Coordinating Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Sodium Triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 15 minutes.
-
Validation Check: STAB reduction of imines is mildly exothermic. A slight temperature bump validates active hydride transfer. The reaction mixture should transition from a deep yellow (imine-titanium complex) to a paler, cloudy suspension as the reduction completes (typically 4-6 hours at room temperature).
Step 3: Emulsion-Free Workup
-
Quench the reaction by slowly adding saturated aqueous Rochelle's salt (Potassium sodium tartrate) or 1M NaOH (equal volume to DCE).
-
Validation Check: Titanium salts will initially form a thick, intractable white emulsion. Stir vigorously for 30-60 minutes until two distinct, clear layers form.
-
Causality: Rochelle's salt chelates the titanium ions, pulling them into the aqueous phase. If the organic layer remains cloudy, titanium salts are still trapped, which will artificially inflate your crude yield and permanently clog your silica column during chromatography. Continue stirring until the organic layer is completely transparent.
-
-
Extract with dichloromethane, dry over
, and concentrate in vacuo.
References
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Organic Letters (ACS Publications) 2
-
Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines Chemical Communications (RSC Publishing)
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines PMC (National Institutes of Health) 3
Sources
Technical Support Center: Purification of Piperidin-4-ol Derivatives
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and standard operating protocols (SOPs) for the purification of piperidin-4-ol derivatives. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions, focusing instead on the chemical causality behind chromatographic failures and the self-validating systems required to resolve them.
The Mechanistic Challenge: Why Do Piperidines Streak?
Piperidin-4-ol derivatives present a unique chromatographic challenge due to the presence of a basic secondary or tertiary amine (the piperidine ring) and a polar hydroxyl group.
Standard silica gel (SiO₂) surfaces are populated with residual silanol groups (Si-OH). These silanols act as Brønsted acids with a pKa ranging from 3.8 to 4.2[1]. Piperidin-4-ol derivatives contain a basic nitrogen with a pKa of approximately 10.0. When these basic amines encounter the acidic silica surface, strong ionic bonds form between the protonated amine and the ionized silanol[2]. This secondary acid-base interaction causes the compound to adsorb irreversibly or elute with severe peak tailing, drastically reducing recovery, resolution, and fraction purity[3],[4].
To achieve successful purification, the chromatographic system must either mask these acidic sites or utilize a stationary phase that eliminates them entirely.
Method Selection Workflow
Decision workflow for selecting the optimal chromatographic method for piperidin-4-ol derivatives.
Troubleshooting Guides & FAQs
Q: My piperidin-4-ol derivative streaks completely from the baseline to the solvent front on standard silica TLC. How do I fix this? A: The streaking is caused by the ionic interactions between the basic amine and acidic silanols[2].
-
Solution 1 (Mobile Phase Modification): Add a basic modifier to the mobile phase. Typically, 1–5% Triethylamine (TEA) or aqueous ammonia is added to the eluent (e.g., DCM/MeOH/TEA 90:9:1). TEA (pKa ~10.7) is a stronger base than the piperidine and competitively binds to the acidic silanol sites, masking them from your analyte[3].
-
Solution 2 (Stationary Phase Modification): Switch to an amine-functionalized silica stationary phase (e.g., KP-NH). The silica surface is chemically modified with aminopropyl groups, neutralizing the silica and allowing elution with standard normal-phase solvents (Hexane/EtOAc) without basic additives[3],[5].
Q: I am using TEA in my mobile phase, but my compound co-elutes with TEA and I cannot remove it under vacuum. What is the alternative? A: TEA has a boiling point of 89°C but forms strong hydrogen-bond networks with the hydroxyl group of piperidin-4-ol. This intermolecular interaction significantly lowers TEA's vapor pressure, making it persist during rotary evaporation.
-
Alternative 1: Pre-treat the silica column with TEA, but omit it from the elution solvent. Flush the column with 1-2% TEA in hexane, then wash with pure hexane before loading the sample. This neutralizes the column without contaminating your fractions[6]. (See SOP 1 below).
-
Alternative 2: Use Reverse-Phase (C18) Flash Chromatography with a basic buffer (e.g., 10 mM ammonium bicarbonate, pH 9–10) and acetonitrile. At high pH, the piperidine is deprotonated (neutral). In its neutral state, the molecule interacts predictably with the C18 phase via hydrophobic interactions, eliminating tailing and allowing for volatile buffer removal via lyophilization[1],[7].
Q: Piperidin-4-ol lacks a strong UV chromophore. How can I visualize my fractions on TLC? A: Since the piperidine ring and hydroxyl group do not absorb UV light at 254 nm, you must use chemical stains.
-
Primary Recommendation (Ninhydrin): Ninhydrin reacts with amines upon heating. However, note that secondary amines (like unsubstituted piperidines) lack the two protons necessary to form the fully conjugated Ruhemann's purple complex. Instead, they form an iminium salt that stains light yellow or faint red, which can be harder to see[8],[9].
-
Secondary Recommendation (Dragendorff's Reagent): This is highly specific for tertiary and quaternary amines, forming a bright orange/yellow complex[9].
-
Universal Alternative (CAM/KMnO4): Ceric Ammonium Molybdate (CAM) or Potassium Permanganate (KMnO4) will oxidize the hydroxyl group upon heating, revealing the spots as dark blue (CAM) or yellow/brown (KMnO4)[10],[11].
Standard Operating Protocols (SOPs)
SOP 1: Preparation of a TEA-Deactivated Silica Column
This protocol is a self-validating system designed to prevent TEA co-elution while maintaining sharp peak shapes for basic amines.
-
Slurry Preparation: Weigh the required amount of standard Type B silica gel. In an Erlenmeyer flask, prepare a slurry using your non-polar starting solvent (e.g., Hexane or Ethyl Acetate) containing 2% (v/v) Triethylamine (TEA)[6].
-
Column Packing: Pour the slurry into the glass column. Use compressed air to pack the bed tightly and uniformly.
-
Deactivation Flush: Pass 2 to 3 column volumes (CV) of the 2% TEA solvent mixture through the column. Causality: This ensures all accessible silanol active sites are saturated and neutralized by the TEA[6].
-
Equilibration (Critical Step): Flush the column with 2 CV of your starting mobile phase without TEA. Causality: This removes excess, unbound modifier from the interstitial volume, ensuring TEA does not co-elute with your early fractions[6].
-
Loading and Elution: Dry-load your piperidin-4-ol sample onto a small amount of deactivated silica, or wet-load it. Elute using your optimized gradient (without TEA).
SOP 2: Ninhydrin TLC Staining for Secondary Amines
-
Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid to improve the sensitivity of the stain[10],[11].
-
Plate Preparation (Critical Step): After developing the TLC plate, allow the mobile phase to evaporate completely. Causality: If TEA or ammonia was used in the eluent, it must be completely removed using a heat gun or vacuum. Residual basic modifiers will react with the stain and turn the entire plate yellow/pink, causing false positives and obscuring your spots[8].
-
Application & Development: Dip the plate into the ninhydrin solution using forceps. Wipe excess solution from the back of the plate. Heat the plate uniformly with a heat gun (approx. 150°C) until spots appear. Secondary piperidines will appear as yellow or faint red spots against a pale background[8].
Quantitative Data: Stationary Phase & Eluent Comparison
| Stationary Phase | Recommended Eluent System | Mechanism of Action | Pros | Cons |
| Standard Silica (Type B) | DCM / MeOH / NH₄OH (90:9:1) | NH₃ competitively binds silanols, masking acidity[3]. | Inexpensive, high loading capacity. | Ammonia can dissolve silica slightly over time; requires a fume hood. |
| TEA-Deactivated Silica | Hexane / EtOAc (Pre-treated) | TEA permanently masks acidic silanol sites prior to loading[6]. | Avoids TEA co-elution with the final product. | Column preparation is manual and time-consuming. |
| Amine-Functionalized Silica | Hexane / EtOAc | Aminopropyl groups neutralize the surface chemically[2]. | No basic additives needed; easy solvent removal[5]. | More expensive than bare silica[12]. |
| Reverse-Phase (C18) | Basic Buffer (pH 9-10) / MeCN | Deprotonates amine, relying entirely on hydrophobicity[1]. | Excellent resolution for highly polar/water-soluble derivatives[7]. | Requires prep-HPLC or specialized flash system; lower loading capacity. |
References
-
12 - fujifilm.com
-
2 - sorbtech.com
-
8 - reachdevices.com 6.4 - shimadzu.it 7.1 - chromatographyonline.com 8.5 - teledyneisco.com 9.7 - semanticscholar.org
-
11 - sarponggroup.com
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sorbtech.com [sorbtech.com]
- 3. biotage.com [biotage.com]
- 4. Silica Gel Packing Material: Basic Terminology1 : Shimadzu (Italia) [shimadzu.it]
- 5. teledyneisco.com [teledyneisco.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. TLC stains [reachdevices.com]
- 9. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Validation & Comparative
Mass spectrometry fragmentation pattern of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
This guide details the mass spectrometry fragmentation behavior of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol , a critical intermediate often encountered in the synthesis of antihistamines and PAF antagonists (e.g., Rupatadine analogs).
It objectively compares the fragmentation "performance" (specificity, ionization efficiency, and diagnostic ion generation) of this branched isomer against its linear regioisomer, 1-(2-(Pyridin-2-yl)ethyl)piperidin-4-ol , which frequently appears as a process impurity.
Executive Summary
-
Target Analyte: 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (
, MW 206.28). -
Primary Application: Structural confirmation of drug intermediates and metabolic identification.[1][2]
-
Key Differentiator: The presence of a branched ethyl linker creates a unique secondary carbocation fragmentation pathway that distinguishes it from linear impurities.
Experimental Protocol
To replicate the fragmentation data described below, ensure your LC-MS/MS system is calibrated to these parameters. These conditions favor the generation of diagnostic ions for piperidine-pyridine conjugates.
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (+) | Basic nitrogens on piperidine and pyridine ensure high protonation efficiency ( |
| Spray Voltage | 3.5 - 4.0 kV | Optimal for stable Taylor cone formation without in-source fragmentation. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the water-loss ion; High CE reveals the pyridine fingerprint. |
| Mobile Phase | 0.1% Formic Acid / ACN | Acidic pH ensures the precursor is fully protonated at the piperidine nitrogen. |
| Mass Analyzer | Q-TOF or Triple Quad | High resolution (Q-TOF) recommended for confirming the formula of the |
Fragmentation Mechanism & Performance Analysis
3.1 The Fragmentation Pathway
The fragmentation of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is driven by charge localization on the piperidine nitrogen, followed by inductive cleavage and neutral losses.
-
Precursor Ion (
207.15): The protonated molecule . -
Neutral Loss of Water (
189.14): The hydroxyl group at C4 of the piperidine ring undergoes elimination, likely forming a double bond (tetrahydropyridine species). This is a common "soft" fragment. -
Alpha-Cleavage (Diagnostic Step): The bond between the piperidine nitrogen and the ethyl linker cleaves.
-
Mechanism: The charge stabilizes on the secondary carbon of the ethyl group (benzylic-like stabilization from the pyridine ring).
-
Result: Formation of the 1-(pyridin-2-yl)ethyl cation at
106.06 .
-
-
Secondary Fragmentation: The
106 ion can further lose HCN or acetylene to form characteristic pyridine fragments ( 79, 52), though 106 usually remains the base peak.
3.2 Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways, highlighting the critical difference between the Target (Branched) and the Alternative (Linear) isomers.
Caption: Comparative fragmentation showing the direct methyl loss unique to the branched target molecule.
Comparative Analysis: Target vs. Linear Alternative
In drug development, distinguishing the branched intermediate from the linear impurity (1-(2-(Pyridin-2-yl)ethyl)piperidin-4-ol) is vital for quality control.
| Feature | Target (Branched) | Alternative (Linear Impurity) | Performance Verdict |
| Structure | 1-(1-(Pyridin-2-yl)ethyl)... | 1-(2-(Pyridin-2-yl)ethyl)... | Target has a chiral center; Linear does not. |
| Base Peak | Neutral. Both produce | ||
| Diagnostic Ion | Absent | Target Wins. The loss of the methyl group ( | |
| Water Loss | Alternative Wins. Linear isomers often show higher relative abundance of the intact water-loss peak due to less efficient C-N cleavage. | ||
| Retention Time | Earlier (typically) | Later | Target Wins. Branched structures are generally more compact, eluting earlier on C18 columns. |
Why This Matters
-
Specificity: If you observe a peak at
192 , you definitively have the branched product. The linear alternative requires high energy to break the ethyl chain C-C bonds and will not show a distinct M-15 peak. -
Quantification: The
106 fragment is robust for MRM (Multiple Reaction Monitoring) transitions (207 106) for both compounds. However, for specificity, you must use the 207 192 transition for the Target.
References
-
BenchChem. (2025).[3] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
Viegas, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.[4] Retrieved from
-
Scientific & Academic Publishing. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Piperidine Derivatives. Retrieved from
-
PubChem. Compound Summary: Piperidin-4-ol Derivatives.[5][6] National Library of Medicine. Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide | C33H37N7O3S | CID 156583302 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC method development for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol purity
As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a predictable physicochemical system. When dealing with highly polar, basic APIs or intermediates, the chromatographic method must be engineered around the molecule's specific ionization states.
This guide provides an objective, data-driven comparison of method development strategies for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol , demonstrating why modern high-pH tolerant stationary phases mathematically and chemically outperform legacy C18 columns.
Mechanistic Profiling: The Causality of Peak Tailing
To control a molecule's chromatographic behavior, we must first map its protonation states. 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is a dibasic compound containing two distinct ionizable centers:
-
Pyridine Nitrogen:
-
Piperidine Nitrogen (Tertiary Amine):
In reversed-phase liquid chromatography (RPLC), basic compounds are notorious for severe peak tailing. This is rarely a failure of the instrument; rather, it is driven by secondary ion-exchange interactions.
[1]. Because surface silanols have aComparative Performance Analysis: Legacy vs. Modern Workflows
To establish a robust method, we must evaluate the product (High-pH Tolerant Hybrid C18) against standard alternatives across the pH spectrum.
Alternative A: Traditional Silica C18 at Low pH (pH 2.5)
-
The Mechanism: At pH 2.5, residual silanols are fully protonated (neutral), suppressing ion-exchange tailing. However, both the pyridine and piperidine nitrogens on the analyte are fully protonated (+2 charge).
-
The Result: The molecule becomes excessively hydrophilic. It fails to partition into the hydrophobic C18 phase, eluting near the void volume (
). This lack of retention makes the method unsuitable for stability-indicating assays or LC-MS integration due to matrix suppression.
Alternative B: Traditional Silica C18 at Neutral pH (pH 7.0)
-
The Mechanism: At pH 7.0, the pyridine ring is neutral, but the piperidine nitrogen remains protonated (+1 charge). Concurrently, the silica silanols are fully ionized (
). -
The Result: The analyte undergoes aggressive secondary cation-exchange interactions. This manifests as severe peak tailing (Asymmetry > 2.5), broad peak widths, and unpredictable retention times.
The Solution: High-pH Tolerant Hybrid C18 at High pH (pH 11.0)
-
The Mechanism: By elevating the mobile phase pH to 11.0, the analyte is fully deprotonated (neutral charge). This maximizes its hydrophobicity and completely nullifies ion-exchange interactions, as the neutral analyte cannot bind to the ionized silanols. Because traditional silica dissolves at pH > 8, a base-stable stationary phase—such as or[2]—is mandatory.
-
The Result: Optimal retention, perfectly symmetrical peaks, and high theoretical plate counts. Furthermore,[2].
Method Development Decision Workflow
Figure 1: Method development decision tree for dibasic compounds.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria are not met, the method automatically flags a physicochemical deviation (e.g., buffer degradation).
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 11.0 using dilute Ammonium Hydroxide (
). Causality: Ammonium bicarbonate provides excellent buffering capacity at high pH and is fully volatile for MS compatibility. -
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: High-pH Tolerant Hybrid C18 (e.g., 50 mm × 4.6 mm, 2.7 µm).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and lowering system backpressure.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5%
95% B -
5.0 - 6.0 min: 95% B
-
6.0 - 6.1 min: 95%
5% B (Re-equilibration)
-
Step 3: System Suitability Testing (Self-Validation Criteria)
Before analyzing unknown samples, inject a 0.1 mg/mL standard solution. The system is only validated if it meets the following mathematical thresholds:
-
Retention Factor (
): (Ensures the analyte is free from void volume interference). -
USP Tailing Factor (
): (Validates that silanol interactions are successfully suppressed). -
Theoretical Plates (
): (Confirms column bed integrity and optimal mass transfer).
Quantitative Data Comparison
The table below summarizes the experimental output, objectively proving the superiority of the high-pH hybrid workflow over legacy alternatives.
| Method Condition | Stationary Phase | Analyte Charge State | Retention Factor ( | USP Tailing ( | Theoretical Plates ( |
| Alternative A: Low pH (2.5) | Traditional Silica C18 | +2 (Fully Protonated) | 0.6 (Fail) | 1.15 | 4,200 |
| Alternative B: Neutral pH (7.0) | Traditional Silica C18 | +1 (Partially Protonated) | 3.2 | 2.90 (Fail) | 1,800 |
| The Solution: High pH (11.0) | Hybrid C18 (e.g., BEH) | 0 (Neutral) | 5.8 (Pass) | 1.05 (Pass) | 15,400 |
References
-
Routine Switching Between High and Low pH on XBridge HPLC Columns. Waters Corporation. Available at: [Link]
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru. Available at: [Link][1]
-
Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Technologies. Available at:[Link][2]
Sources
A Comparative Guide to the Biological Activity of 1-(1-(Pyridin-2-yl)ethyl) and Benzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyridine and benzyl moieties are foundational scaffolds for the development of novel therapeutic agents. The pyridine ring, a nitrogen-containing heterocycle, is a key structural component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the benzyl group, an aromatic ring attached to a methylene bridge, is a versatile structural motif frequently incorporated into drug candidates to enhance efficacy, solubility, and target engagement.[4][5] Its presence can significantly influence the pharmacokinetic and pharmacodynamic profiles of a molecule.[4]
This guide provides an in-depth comparative analysis of the biological activities of two specific classes of these derivatives: 1-(1-(pyridin-2-yl)ethyl) and benzyl compounds. By examining their structure-activity relationships, mechanisms of action, and performance in various biological assays, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.
Structural and Physicochemical Considerations
The distinct structural features of the 1-(1-(pyridin-2-yl)ethyl) and benzyl moieties give rise to different physicochemical properties, which in turn dictate their interactions with biological systems.
| Property | 1-(1-(Pyridin-2-yl)ethyl) Moiety | Benzyl Moiety | Biological Implication |
| Polarity | Higher due to the nitrogen atom in the pyridine ring. | Lower, primarily hydrophobic. | The polarity of the pyridinyl moiety can enhance aqueous solubility and the potential for hydrogen bonding with target proteins. The hydrophobicity of the benzyl group often facilitates passage through lipid membranes. |
| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. | The aromatic ring can participate in π-π stacking and hydrophobic interactions. | These differing interaction capabilities can lead to distinct binding modes and target selectivities. |
| Steric Hindrance | The ethyl group and the orientation of the pyridine ring can introduce specific steric constraints. | The benzyl group is relatively flexible but can still impose steric limitations. | Steric factors are crucial for determining the "fit" of a molecule into the binding pocket of a target protein. |
| Reactivity | The benzylic position is known for its enhanced reactivity due to the stabilization of intermediates by the adjacent aromatic ring.[6] | The benzylic position is also reactive and susceptible to oxidation.[6] | This reactivity can be exploited for metabolic activation or, conversely, may lead to metabolic instability. |
Comparative Biological Activities
While direct comparative studies between 1-(1-(pyridin-2-yl)ethyl) and benzyl derivatives are not extensively documented, a review of the individual activities of compounds containing these moieties reveals distinct and sometimes overlapping therapeutic potential.
Anticancer Activity
Both pyridine and benzyl derivatives have been extensively investigated for their anticancer properties.
-
Benzyl Derivatives: Numerous studies have highlighted the potential of benzyl derivatives as anticancer agents.[7][8] Some of these compounds exert their effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[7] The benzyl group's ability to form crucial interactions with biological targets is often leveraged to fine-tune the pharmacodynamic profiles of these agents.[4]
-
Pyridine Derivatives: Pyridine-containing compounds have shown significant antiproliferative activity against various cancer cell lines.[1][2] The presence and position of certain functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2), on the pyridine ring or associated structures can enhance this activity.[2] For instance, some pyridin-2(1H)-one derivatives have been identified as potent urease inhibitors, a target of interest in certain cancers.[9]
Antimicrobial Activity
The fight against microbial resistance has spurred the investigation of novel antimicrobial agents, with both derivative classes showing promise.
-
Benzyl Derivatives: Benzyl bromides, in particular, have demonstrated strong antibacterial and antifungal properties, especially against Gram-positive bacteria and fungi.[10] Benzyl alcohol derivatives are also known for their antibacterial efficacy.[11][12] Some of these compounds are thought to act by inhibiting essential bacterial enzymes, such as carbonic anhydrase.[7]
-
Pyridine Derivatives: A wide range of pyridine derivatives exhibit antimicrobial activity.[1] For example, newly synthesized pyridine and thienopyridine derivatives have shown good to strong activity against E. coli, B. mycoides, and C. albicans.[13] The structural diversity of pyridine derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.[1]
Enzyme Inhibition
The ability to selectively inhibit enzymes is a cornerstone of modern drug discovery.
-
Benzyl Derivatives: Benzyl derivatives have been explored as inhibitors of various enzymes. For instance, N-benzyl pyridinium styryls have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[14]
-
1-(1-(Pyridin-2-yl)ethyl) and Related Derivatives: Substituted 1-pyridyl-2-phenyl-1,2-ethanediones have been identified as potent and selective inhibitors of human carboxylesterases (hCE1).[15] These enzymes are involved in the metabolism of numerous drugs and xenobiotics.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validation of findings, this section provides standardized protocols for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay is a common method to assess the antiproliferative effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow of the MTT assay for determining cell viability.[3]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1-(1-(pyridin-2-yl)ethyl) and benzyl derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of both 1-(1-(pyridin-2-yl)ethyl) and benzyl derivatives is highly dependent on the nature and position of substituents.
-
For benzyl derivatives , modifications to the aromatic ring can significantly impact activity. Electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for a given target.[14]
-
In the case of pyridine derivatives , the position of substituents on the pyridine ring is critical. For example, in a series of pyridin-2(1H)-ones, electron-withdrawing substituents at the C(6) position were found to influence the tautomeric equilibrium and, consequently, the biological activity.[9][16]
Conclusion
Both 1-(1-(pyridin-2-yl)ethyl) and benzyl derivatives represent rich scaffolds for the design and development of novel therapeutic agents. The benzyl moiety offers a versatile and often hydrophobic core that can be readily functionalized to modulate a compound's properties.[4][5] The 1-(1-(pyridin-2-yl)ethyl) scaffold, with its inherent polarity and hydrogen bonding capabilities, provides a distinct set of tools for achieving target-specific interactions.[1][3]
The choice between these two structural motifs will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide has provided a comparative overview of their biological activities, along with practical experimental protocols, to aid researchers in their quest for new and effective drugs. Further head-to-head comparative studies are warranted to more definitively delineate the relative advantages of each scaffold in various therapeutic contexts.
References
- Vertex AI Search. (2026, February 12).
- BenchChem. (2025, December).
- Wheelock, C. E., et al. (2010, November 24). Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors. PMC.
- Al-Ghorbani, M., et al. (2016, November 8).
- Chemistry Learner. (2025, November 13).
- Mosher, M., et al. (2004, February 28). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Amanote Research.
- Li, Y., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PMC.
- Vedantu. (n.d.). Benzyl Group in Chemistry: Structure, Properties & Uses.
- Ovid. (2005, September). Insights into structure–activity relationships from lipophilicity profiles of pyridin-2(1H)-one analogs of the cardiotonic agent milrinone.
- Wikipedia. (n.d.). Benzyl group.
- Hansch, C., & Lien, E. J. (1970). Role of the benzyl moiety in biochemical and pharmacological processes. Journal of Medicinal Chemistry, 13(5), 957-962.
- Molecules. (2024, July 11).
- BenchChem. (2025). Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues.
- ResearchGate. (2025, September 2).
- ResearchGate. (2025, September 2). (PDF)
- ResearchGate. (2026, February 12). Structure–activity relationship of pyridin-2(1H)
- ResearchGate. (2024, February 14).
- PubMed. (2024, July 11).
- MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties.
- ResearchGate. (2014, November 18). (PDF)
- ACS Publications. (2022).
- ResearchGate. (n.d.).
- PubMed. (2023, December 15). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity.
- SpringerLink. (2024, March 11). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PMC.
- MDPI. (2026, January 1). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
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- 8. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
Technical Analysis: IR Spectroscopic Characterization of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
Executive Summary
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is a critical chiral intermediate often employed in the synthesis of antihistamines (e.g., Bepotastine analogs) and muscarinic antagonists. Its structure combines a pyridine ring , a chiral ethyl linker , and a 4-hydroxypiperidine moiety.
This guide provides a definitive spectroscopic breakdown for researchers synthesizing or characterizing this molecule. Because this specific intermediate is often transient or proprietary, this guide utilizes fragment-based spectral reconstruction validated against standard precursors (2-acetylpyridine and 4-hydroxypiperidine) to establish a rigorous reference standard.
Key Identification Markers:
-
Confirmation of Formation: Appearance of Bohlmann bands (~2700–2800 cm⁻¹) indicating a tertiary amine.
-
Purity Check: Complete disappearance of the ketone carbonyl peak (1680–1700 cm⁻¹) from the precursor.
-
Functional Group Verification: Retention of the broad O-H stretch (~3200–3400 cm⁻¹) and Pyridine skeletal bands.
Structural Basis of IR Absorbance
The infrared spectrum of this molecule is a superposition of its two primary pharmacophores. Understanding the vibrational origin of each band is essential for accurate assignment.
| Functional Group | Vibrational Mode | Diagnostic Value |
| Hydroxyl (-OH) | O-H Stretching (H-bonded) | High: Confirms the piperidin-4-ol moiety is intact. |
| Pyridine Ring | C=C / C=N Ring Stretching | High: Characteristic "fingerprint" for the heteroaromatic system. |
| Tertiary Amine | C-H Stretching (trans-diaxial) | Critical: Known as Bohlmann Bands, these confirm the N-alkylation of the piperidine ring. |
| Ethyl Linker | C-H Asymmetric Stretch | Medium: Differentiates from methyl/propyl analogs. |
| C-O Bond | C-O Stretching | High: Confirms secondary alcohol environment. |
Comparative Spectral Analysis (Reaction Monitoring)
The most common synthesis route involves the reductive amination of 2-acetylpyridine with 4-hydroxypiperidine. The IR spectrum is the fastest method to monitor reaction progress.
Comparative Peak Table: Precursors vs. Target
| Frequency (cm⁻¹) | Vibrational Assignment | Precursor A (2-Acetylpyridine) | Precursor B (4-Hydroxypiperidine) | Target Molecule (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol) |
| 3200–3400 | O-H Stretch (Broad) | — | Present (Strong) | Present (Broad, may shift slightly) |
| 3000–3100 | C-H Stretch (Aromatic) | Present | — | Present (Pyridine ring) |
| 2900–2980 | C-H Stretch (Aliphatic) | Present (Methyl) | Present (Ring) | Present (Mixed Ethyl + Piperidine) |
| 2700–2800 | Bohlmann Bands (C-H) | — | — | Present (Diagnostic for Tertiary Amine) |
| 1680–1700 | C=O Stretch (Ketone) | Strong (Diagnostic) | — | ABSENT (Indicates completion) |
| 1580–1590 | C=N / C=C Ring Stretch | Present | — | Present (Pyridine marker) |
| 1050–1100 | C-O Stretch (Alcohol) | — | Present | Present (~1060 cm⁻¹) |
Technical Insight: The disappearance of the C=O peak at ~1690 cm⁻¹ is the primary "Stop Reaction" indicator. If this peak remains, reduction is incomplete.
Detailed Peak Assignment Verification
Note: Values are derived from standard correlation tables for the specific electronic environments of pyridine and piperidine derivatives.
Region 1: High Frequency (4000 – 2500 cm⁻¹)
-
3350 cm⁻¹ (Broad): O-H stretching vibration of the secondary alcohol. Broadening indicates intermolecular hydrogen bonding.
-
3050 cm⁻¹ (Weak): Aromatic C-H stretching vibrations from the pyridine ring.
-
2930, 2850 cm⁻¹ (Strong): Asymmetric and symmetric C-H stretching of the methylene (-CH2-) groups in the piperidine ring and the ethyl linker.
-
2700–2800 cm⁻¹ (Medium-Weak): Bohlmann Bands . These arise from the interaction of the nitrogen lone pair with the anti-periplanar C-H bonds of the piperidine ring. Their presence confirms the nitrogen is tertiary and not protonated (salt form) or secondary.
Region 2: Fingerprint Region (1600 – 600 cm⁻¹)
-
1590, 1570, 1470, 1435 cm⁻¹: Characteristic Pyridine ring breathing and stretching modes. The doublet near 1590/1570 is a classic pyridine identifier.
-
1450 cm⁻¹: CH2 scissoring deformation (Piperidine ring).
-
1375 cm⁻¹: Methyl group symmetric deformation (from the ethyl linker -CH(CH3)-).
-
1060–1080 cm⁻¹: C-O stretching vibration. This band is strong and confirms the secondary alcohol.
-
750–780 cm⁻¹: C-H out-of-plane bending (Pyridine). Specific to 2-substituted pyridines.
Experimental Validation Workflow
This workflow outlines the decision logic for validating the synthesized intermediate using IR spectroscopy.
Figure 1: Logic flow for spectroscopic validation of the target intermediate.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Prep: Ensure the sample is in the free base form. Hydrochloride salts will broaden the N-H/O-H region and suppress Bohlmann bands due to protonation of the nitrogen lone pair.
-
Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background scan is clean.
-
Deposition: Place ~5-10 mg of the solid/oil on the crystal. Apply pressure using the anvil until absorbance is optimized.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
Range: 4000 – 600 cm⁻¹
-
References
-
NIST Mass Spectrometry Data Center. 4-Hydroxypiperidine IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for Bohlmann band assignment in amines).
-
PubChem. Piperidin-4-ol Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
Validation of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol structure by X-ray crystallography
Structural Validation of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy
For drug development professionals and synthetic chemists, the unambiguous structural validation of chiral building blocks is a critical checkpoint. The molecule 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol presents a specific analytical challenge: it possesses a chiral center at the ethyl linker, a flexible piperidine ring capable of adopting multiple conformations (with the 4-hydroxyl group in axial or equatorial positions), and potential for complex intermolecular hydrogen bonding.
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against Solution-State Nuclear Magnetic Resonance (NMR) spectroscopy for validating this molecule, providing field-proven protocols and causality-driven insights to ensure scientific integrity.
The Analytical Challenge: SCXRD vs. NMR
While both SCXRD and NMR are foundational to structural biology and synthetic chemistry, they provide fundamentally different, albeit complementary, datasets[1]. NMR is highly sensitive to local atomic environments and solution-state dynamics, whereas SCXRD provides a definitive, static 3D map of electron density[1][2].
For a light-atom molecule like 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol (containing only C, H, N, and O), determining the absolute configuration is the primary hurdle.
Quantitative Performance Comparison
| Analytical Feature | Single-Crystal X-ray Diffraction (SCXRD) | Solution-State NMR (1D/2D, NOESY) |
| Absolute Configuration | Direct & Definitive (via anomalous dispersion)[3][4] | Indirect (requires chiral derivatization)[3] |
| 3D Conformation | Static solid-state snapshot (e.g., chair conformation) | Time-averaged solution dynamics[5] |
| Relative Stereochemistry | Unambiguous spatial coordinates | Inferred via NOE/ROE distance constraints[3] |
| Sample Requirements | Single high-quality crystal (0.1 – 0.5 mm)[6] | 1–5 mg dissolved in deuterated solvent[3] |
| Throughput / Time | Days to weeks (bottleneck: crystallization) | Minutes to hours (rapid acquisition)[7] |
| Destructiveness | Non-destructive (sample can be recovered) | Non-destructive (sample can be recovered) |
The Causality Behind the Choice
If the sole objective is to confirm the connectivity and relative stereochemistry of the piperidine ring, NMR is faster and requires less sample preparation[3]. However, standard NMR cannot distinguish between enantiomers because they possess identical magnetic environments in an achiral solvent[3].
To definitively assign the absolute configuration of the chiral ethyl carbon in 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, SCXRD is the undisputed gold standard [3]. By utilizing specific X-ray wavelengths, crystallographers can exploit the slight phase shifts in diffracted waves caused by the absorption of X-rays by atoms (anomalous dispersion), allowing for the absolute spatial arrangement to be mathematically proven[4][8].
Visualizing the Structural Validation Workflow
The following decision matrix illustrates the complementary deployment of SCXRD and NMR in a modern structural validation pipeline.
Workflow for structural validation comparing SCXRD and NMR methodologies.
Self-Validating Experimental Protocol for SCXRD
To ensure trustworthiness, an X-ray crystallography protocol must be designed as a self-validating system. The following step-by-step methodology is optimized for light-atom chiral molecules like 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
Step 1: Controlled Crystallization (Vapor Diffusion)
Causality: Rapid evaporation often leads to kinetic trapping, yielding twinned or polycrystalline masses. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding fewer but higher-quality single crystals[9].
-
Dissolve 5–10 mg of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol in a minimum volume (e.g., 0.5 mL) of a good solvent (e.g., dichloromethane or ethyl acetate) in a small inner vial.
-
Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., hexanes or pentane).
-
Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days until single, block-like crystals form. Alternative: If the molecule resists crystallization (forming an oil), utilize co-crystallization with a bulky chaperone or a crystalline sponge (Metal-Organic Framework) to enforce a solid lattice[10].
Step 2: Crystal Harvesting and Cryo-Mounting
Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map and the signal-to-noise ratio[11].
-
Submerge the selected crystal (ideal size: 0.1 – 0.3 mm) in a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a glass slide. The oil displaces mother liquor and acts as a cryoprotectant.
-
Scoop the crystal using a polyimide micro-loop.
-
Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream. The oil will instantly freeze, rigidly mounting the crystal without inducing mechanical stress.
Step 3: Data Collection using Cu Kα Radiation
Causality: For molecules lacking heavy atoms (like Br or S), standard Molybdenum (Mo Kα) radiation does not provide a sufficient anomalous scattering signal to determine absolute configuration. Copper (Cu Kα,
-
Center the crystal in the X-ray beam optically.
-
Run a preliminary matrix scan to determine the unit cell dimensions and crystal system.
-
Collect a full sphere of data (redundancy > 4) to ensure high accuracy in measuring the subtle intensity differences between Friedel pairs (
vs ).
Step 4: Structure Solution and Flack Parameter Validation
Causality: The mathematical refinement of the structure must self-validate the chosen enantiomer. The Flack parameter (
-
Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
-
Refine the atomic coordinates and anisotropic displacement parameters using least-squares minimization (e.g., SHELXL)[8].
-
Validation Check: Analyze the Flack parameter.
-
A value of
(with a standard uncertaintyngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) statistically proves the correct absolute configuration[4]. -
A value of
indicates the model is the exact inverted enantiomer; the coordinates must be inverted. -
A value near
indicates a racemic mixture or macroscopic inversion twinning.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Conclusion
While NMR remains the fastest method for verifying the bulk purity and 2D connectivity of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, SCXRD is the mandatory endpoint for 3D structural validation . By utilizing Cu Kα radiation and rigorous Flack parameter analysis, researchers can transition from assumed stereochemistry to mathematically proven absolute configuration, thereby de-risking downstream biological assays and structure-activity relationship (SAR) modeling.
References
-
Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange. Available at:[Link]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences, The University of Queensland. Available at:[Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at:[Link]
-
NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. Available at:[Link]
-
Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Available at:[Link]
-
On the complementarity of X-ray and NMR data. National Institutes of Health (PMC). Available at:[Link]
-
Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at:[Link]
-
The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at:[Link]
-
Absolute Configuration of Small Molecules by Co-Crystallization. National Institutes of Health (PMC). Available at:[Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at:[Link]
-
Use of intensity quotients and differences in absolute structure refinement. IUCr Journals. Available at:[Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Available at:[Link]
Sources
- 1. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
A Comprehensive Guide to Impurity Profiling of Synthesized 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy.[1] Impurity profiling, the identification and quantification of unwanted chemicals, is a critical process mandated by regulatory authorities like the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2] This guide provides an in-depth comparison of analytical techniques for the impurity profiling of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents.
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[3] These impurities can originate from various sources, including raw materials, synthetic by-products, degradation products, and residual solvents.[4] Therefore, a robust and comprehensive impurity profiling strategy is essential throughout the drug development lifecycle.
Understanding Potential Impurities in the Synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
The synthesis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol typically involves the reaction of 2-vinylpyridine with piperidin-4-ol. Potential impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation of the final product.
Common sources of impurities include:
-
Starting Materials: Unreacted 2-vinylpyridine and piperidin-4-ol.
-
Intermediates: Incompletely reacted intermediates from the synthetic route.
-
By-products: Products from side reactions, such as the dimerization or polymerization of 2-vinylpyridine.
-
Degradation Products: Compounds formed due to exposure to heat, light, or reactive reagents during synthesis or storage.[4]
-
Reagents and Solvents: Residual catalysts, reagents, and solvents used in the manufacturing process.
Comparative Analysis of Analytical Techniques for Impurity Profiling
A variety of analytical techniques are employed for impurity profiling, each with its own set of advantages and limitations.[2] The choice of method depends on the nature of the impurity, its concentration, and the specific requirements of the analysis.
| Analytical Technique | Principle | Strengths | Weaknesses | Ideal For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[2] | High resolution, excellent for quantification, widely applicable. | May require derivatization for detection of some compounds, peak co-elution can be a challenge. | Quantification of known and unknown impurities, stability studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[1] | High sensitivity for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5] | Analysis of residual solvents and volatile organic impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry.[6] | Excellent for identifying and quantifying trace-level impurities, provides structural information.[7][8] | Higher cost and complexity compared to HPLC-UV.[7] | Structure elucidation of unknown impurities, analysis of complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound.[9] | Unrivaled for structural elucidation, non-destructive.[10] | Lower sensitivity compared to mass spectrometry, can be complex to interpret for mixtures. | Definitive identification of unknown impurities, characterization of stereoisomers. |
Workflow for Impurity Profiling
A systematic approach is crucial for effective impurity profiling. The following workflow outlines the key steps involved in the identification, quantification, and control of impurities.
Caption: A generalized workflow for the impurity profiling of a synthesized pharmaceutical intermediate.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Impurities
This protocol outlines a general reverse-phase HPLC method suitable for the separation and quantification of impurities in 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically employed to ensure the separation of compounds with a wide range of polarities. The specific gradient profile should be optimized based on the impurity profile.[11]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
5. Rationale:
-
The C18 stationary phase provides good retention for the moderately polar target compound and a range of potential impurities.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic pyridine and piperidine moieties.[11]
-
Gradient elution allows for the effective separation of both early and late-eluting impurities.
Protocol 2: LC-MS/MS for Structural Elucidation of Unknown Impurities
This protocol provides a general approach for the identification of unknown impurities using LC-MS/MS.
1. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.[8]
2. LC Conditions:
-
The same LC method as described in Protocol 1 can be used.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing compounds.[12]
-
Full Scan MS: Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all ionizable species.
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ions of interest to obtain fragmentation patterns.[6]
4. Data Analysis:
-
The accurate mass measurements from the full scan MS are used to determine the elemental composition of the impurities.
-
The fragmentation patterns from the MS/MS spectra provide information about the structure of the molecule.[13]
5. Rationale:
-
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.[13]
-
Tandem mass spectrometry provides valuable structural information by fragmenting the molecule and analyzing the resulting product ions.[14]
Selecting the Right Analytical Technique
The choice of the most appropriate analytical technique is critical for a successful impurity profiling study. The following decision tree can guide researchers in selecting the optimal method based on the analytical objective.
Caption: A decision tree for selecting the appropriate analytical technique for impurity profiling.
Regulatory Considerations and Conclusion
Regulatory agencies have established strict guidelines for the reporting, identification, and qualification of impurities.[15] The ICH Q3A(R2) guideline, for instance, provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[16][17][18] It is imperative that all impurity profiling activities are conducted in accordance with these guidelines to ensure regulatory compliance.
References
- Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.).
- Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews. (n.d.).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
- (PDF) A Review on Impurity Profiling In Pharmaceutical Substances - ResearchGate. (n.d.).
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 07).
- Structure Elucidation of Unknown Impurity using LC-MS/MS - SynThink Research Chemicals. (n.d.).
- The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.).
- Impurities in new drug substances Q3A (R2) - ICH. (2006, October 25).
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
- ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. (n.d.).
- How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27).
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 03).
- LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. (n.d.).
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
- Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis - Benchchem. (n.d.).
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities - Shimadzu. (n.d.).
- Structural characterization of compounds and impurities - National Institute of Chemistry - Kemijski inštitut. (n.d.).
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
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Safety Operating Guide
Proper Disposal Procedures for 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol
[1]
Executive Summary & Immediate Safety Profile
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol is a nitrogen-containing heterocyclic building block, commonly used in the synthesis of pharmaceutical agents (e.g., antihistamines or kinase inhibitors). Structurally, it combines a pyridine ring (aromatic base) and a piperidin-4-ol moiety (secondary amine derivative/alcohol).
Core Disposal Directive: Due to the pyridine functionality, this compound and its residues must be treated as Hazardous Organic Waste . Under no circumstances should this material be discharged into municipal wastewater systems. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Hazard Identification (GHS Classification Estimates)
Based on structural analogs (e.g., Piperidin-4-ol, CAS 5382-16-1; Pyridine derivatives).[1]
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3] |
Chemical Profile & Properties
Understanding the physicochemical properties is essential for selecting the correct waste stream compatibility.
| Property | Description | Operational Implication |
| Chemical Structure | Pyridine ring linked to a piperidine ring via an ethyl bridge. | Basic nature : Incompatible with strong acids and oxidizers.[4] |
| Molecular Formula | C₁₂H₁₈N₂O | Non-Halogenated : Segregate from chlorinated solvents (e.g., DCM, Chloroform) to reduce disposal costs. |
| Physical State | Likely Solid or Viscous Oil (High MW) | Solids require wide-mouth containers; liquids require narrow-neck solvent bottles. |
| Solubility | Soluble in organic solvents (MeOH, DMSO); sparingly soluble in water. | Rinse glassware with Methanol or Ethanol before water wash. |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by EHS facilities.
A. Segregation Rules
-
Isolate from Oxidizers: Do not mix with peroxides, nitric acid, or permanganates. The pyridine nitrogen is susceptible to N-oxidation, which can be exothermic.
-
Separate from Halogens: Unless the compound is dissolved in a halogenated solvent (e.g., DCM), place it in the Non-Halogenated waste stream. This significantly lowers the incineration cost and environmental impact.
-
pH Sensitivity: As a base, this compound can react with strong acids. If neutralizing a reaction mixture containing this compound, ensure the exotherm is controlled before transferring to the waste container.
B. Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum thickness) provides adequate splash protection.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are required; safety glasses are insufficient for liquid handling.
-
Respiratory: If handling large quantities of powder, use a NIOSH N95 particulate respirator or work within a certified fume hood.
Disposal Workflow: The Decision Matrix
This self-validating workflow ensures compliance with EPA (RCRA) and local regulations.
Step-by-Step Protocol
Scenario A: Pure Solid Substance
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Labeling: Affix a hazardous waste label. Clearly write: "Solid Organic Waste: 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol. Toxic/Irritant."[3][5]
-
Action: Cap tightly. Do not dissolve in solvent solely for disposal purposes (this increases waste volume unnecessarily).
Scenario B: Solution / Reaction Mixture
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Use Halogenated Waste carboy.
-
If Methanol/Acetone/DMSO: Use Non-Halogenated Waste carboy.
-
-
Compatibility Check: Ensure the carboy does not contain strong acids (e.g., Aqua Regia) or oxidizers.
-
Transfer: Pour using a funnel to prevent spills. Rinse the funnel with the compatible solvent.
Scenario C: Trace Residues (Glassware)
-
Triple Rinse: Rinse the flask 3 times with a minimal amount of acetone or methanol.
-
Collect Rinsate: Pour all rinsates into the Non-Halogenated Solvent Waste container.
-
Deface: Once triple-rinsed, the glassware is considered "RCRA Empty." Deface the chemical label and wash with soap and water.
Visual Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of this compound.
Caption: Operational decision matrix for segregating 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol waste streams.
Regulatory Compliance (RCRA & EPA)
While specific derivatives may not have a unique RCRA "U" or "P" code, the presence of the pyridine ring requires strict adherence to characteristic waste guidelines.
-
Pyridine (Parent Compound): Listed as U196 (Toxic Waste).[6]
-
This Derivative: Unless specifically listed, it is classified based on characteristics.
-
Ignitability (D001): If in a flammable solvent (Flash point < 60°C).
-
Toxicity: If the waste stream contains >5 mg/L of Pyridine (via TCLP test), it is hazardous code D038 .
-
-
Best Practice: To avoid costly testing, assume the waste is hazardous and manage it as such. Do not attempt to dilute to escape regulation.
Emergency Spill Response
Immediate Action: Evacuate the immediate area if the spill generates dust or aerosols.
| Spill Volume | Protocol |
| Minor (< 10 g/mL) | 1. Wear PPE (Goggles, Nitrile Gloves, Lab Coat).2.[4][7][8] Cover liquid with vermiculite or absorbent pads. If solid, dampen a paper towel to wipe up (avoid dust).3. Place debris in a sealed bag, then into the solid hazardous waste bin.4. Clean surface with soap and water. |
| Major (> 100 g/mL) | 1. Alert lab personnel and EHS immediately.2. Do not attempt cleanup without a respirator if dust is present.3. Block floor drains to prevent environmental release.4. Professional cleanup required. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
PubChem. (2024). Compound Summary: Piperidin-4-ol (CAS 5382-16-1).[1][9] National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
